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  • Product: 2-Methyl-5-nitroisonicotinic acid
  • CAS: 342618-24-0

Core Science & Biosynthesis

Foundational

2-Methyl-5-nitroisonicotinic acid molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-5-nitroisonicotinic Acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a focused exa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-Methyl-5-nitroisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of 2-Methyl-5-nitroisonicotinic acid, a heterocyclic aromatic compound of interest in chemical synthesis and pharmaceutical research. The primary objective is to delineate the fundamental concepts of molecular weight and exact mass, presenting precise values for this compound. This document will detail the theoretical underpinnings of these parameters and describe the standard analytical workflows for their experimental determination, with a focus on mass spectrometry. By synthesizing theoretical data with practical methodology, this guide serves as a comprehensive resource for laboratory professionals requiring accurate molecular characterization for applications ranging from compound identification to advanced drug development.

Introduction to 2-Methyl-5-nitroisonicotinic Acid

2-Methyl-5-nitroisonicotinic acid is a substituted pyridine derivative. As a functionalized heterocyclic compound, it serves as a valuable building block in organic synthesis. The presence of a carboxylic acid group, a nitro group, and a methyl group on the pyridine ring provides multiple reactive sites, making it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents. Accurate knowledge of its fundamental physicochemical properties, particularly its molecular weight and exact mass, is a critical prerequisite for its use in any research or development context. The compound is identified by the Chemical Abstracts Service (CAS) number 342618-24-0.[1][2]

Core Physicochemical Properties

The essential physicochemical data for 2-Methyl-5-nitroisonicotinic acid are summarized below. These values are fundamental for stoichiometric calculations, analytical method development, and compound registration.

PropertyValueSource(s)
Chemical Formula C₇H₆N₂O₄[1][2][3]
Molecular Weight 182.13 g/mol [1][3]
Monoisotopic (Exact) Mass 182.0328 DaCalculated

Theoretical Basis: Molecular Weight vs. Exact Mass

Understanding the distinction between molecular weight and exact mass is crucial for the precise characterization of chemical compounds.

  • Molecular Weight (or Molar Mass) : This value represents the weighted average mass of a molecule's constituent atoms based on the natural isotopic abundance of each element.[4][5] For example, carbon exists primarily as ¹²C but also as ¹³C (~1.1% abundance). The atomic weight of carbon (12.011 amu) reflects this natural isotopic distribution. Molecular weight is the value used for macroscopic applications, such as preparing solutions of a specific molarity. For 2-Methyl-5-nitroisonicotinic acid (C₇H₆N₂O₄), the molecular weight is approximately 182.13 g/mol .[1][3]

  • Exact Mass (Monoisotopic Mass) : This is the mass of a molecule calculated using the mass of the most abundant, stable isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁴N, and ¹⁶O).[6][7] This value is what is measured by high-resolution mass spectrometry and is a critical parameter for confirming the elemental composition of a molecule. For C₇H₆N₂O₄, the exact mass is calculated to be 182.0328 Da.

The distinction is vital in drug development, where high-resolution mass spectrometry is used to confirm the identity and purity of synthesized compounds.

Experimental Determination by Mass Spectrometry

Mass spectrometry (MS) is the definitive analytical technique for determining the exact mass of a molecule, thereby confirming its elemental composition.

Principle of Mass Spectrometry

The core principle of mass spectrometry involves the ionization of a sample molecule, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). A detector then measures the abundance of these ions at each m/z value, generating a mass spectrum. High-resolution instruments can measure m/z values with high precision, allowing for the determination of the exact mass.

Standard Workflow for High-Resolution Mass Spectrometry

A detailed protocol for the determination of the exact mass of 2-Methyl-5-nitroisonicotinic acid is outlined below. This represents a self-validating system where instrument calibration ensures the trustworthiness of the final measurement.

Objective: To confirm the elemental composition of 2-Methyl-5-nitroisonicotinic acid by high-resolution mass spectrometry.

Materials:

  • 2-Methyl-5-nitroisonicotinic acid sample

  • HPLC-grade solvent (e.g., acetonitrile/water mixture)

  • Calibrant solution appropriate for the mass spectrometer and ionization mode

Protocol:

  • Instrument Calibration:

    • Prior to sample analysis, calibrate the mass spectrometer using a standard calibration solution with known m/z values across the desired mass range. This step is critical for ensuring mass accuracy.

  • Sample Preparation:

    • Prepare a dilute solution of the 2-Methyl-5-nitroisonicotinic acid sample (typically 1-10 µg/mL) in an appropriate solvent compatible with the chosen ionization source (e.g., 50:50 acetonitrile:water for electrospray ionization).

  • Ionization:

    • Introduce the sample solution into the mass spectrometer.

    • Utilize an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for polar molecules like carboxylic acids. ESI minimizes fragmentation, ensuring the observation of the intact molecular ion.

  • Mass Analysis:

    • Analyze the generated ions using a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) instrument. These analyzers are capable of resolving small mass differences.

  • Data Acquisition:

    • Acquire the mass spectrum. For 2-Methyl-5-nitroisonicotinic acid (exact mass 182.0328 Da), the instrument should detect the protonated molecule [M+H]⁺ at m/z 183.0406 or the deprotonated molecule [M-H]⁻ at m/z 181.0251, depending on the polarity mode used.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software.

    • Compare the experimentally measured m/z value of the molecular ion with the theoretical exact mass calculated from the chemical formula (C₇H₆N₂O₄).

    • A mass accuracy within 5 parts-per-million (ppm) is typically required to confidently confirm the elemental composition.

Visualization of Analytical Workflow

The logical flow of the mass spectrometry experiment is depicted in the diagram below.

Mass_Spec_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing Calibrate Instrument Calibration SamplePrep Sample Preparation (1-10 µg/mL solution) Ionization Ionization (ESI) SamplePrep->Ionization Introduce Sample MassAnalysis Mass Analysis (Orbitrap or TOF) Ionization->MassAnalysis Transfer Ions Detection Detection MassAnalysis->Detection Separate by m/z Spectrum Generate Mass Spectrum Detection->Spectrum Signal Acquisition Analysis Compare Experimental m/z vs. Theoretical Exact Mass Spectrum->Analysis Confirmation Confirmation of Elemental Composition (< 5 ppm error) Analysis->Confirmation

Caption: Workflow for exact mass determination via mass spectrometry.

Importance in Research and Drug Development

The precise determination of molecular weight and exact mass is not merely an academic exercise; it is a foundational requirement in modern chemical and pharmaceutical sciences.

  • Compound Identity and Purity: In synthesis, exact mass measurement provides unambiguous confirmation that the target compound has been formed. It serves as a primary indicator of purity.

  • Structural Elucidation: When combined with fragmentation data (MS/MS), exact mass helps in elucidating the chemical structure of novel compounds or identifying unknown metabolites.

  • Metabolism Studies: In drug development, tracking metabolites of a parent drug is essential. High-resolution mass spectrometry allows researchers to identify these metabolites by determining their exact masses and proposing their elemental compositions.

Conclusion

2-Methyl-5-nitroisonicotinic acid possesses a molecular weight of 182.13 g/mol and a calculated exact mass of 182.0328 Da. While the molecular weight is essential for routine laboratory preparations, the exact mass is the critical parameter for unequivocal molecular identification and characterization in research and regulated environments. The methodologies outlined in this guide, centered on high-resolution mass spectrometry, represent the gold standard for verifying these fundamental properties, thereby ensuring the scientific integrity of subsequent research and development activities.

References

  • Appchem. 2-Methyl-5-nitroisonicotinic acid | 342618-24-0. [Link]

  • Consolidated Chemical. 2-Methyl Butyric Acid | Aroma/Fragrance Compound. [Link]

  • NIST. 2-Methyl-5-nitrobenzoic acid - NIST WebBook. [Link]

  • PubChem. Methyl propionate | C4H8O2 | CID 11124. [Link]

  • PubChem. 2-Methyl-5-nitrobenzoic acid | C8H7NO4 | CID 519683. [Link]

Sources

Exploratory

Mechanistic Paradigms of 2-Methyl-5-nitroisonicotinic Acid Derivatives in Modern Therapeutics

Introduction As drug discovery pivots towards highly specific molecular interventions, the architectural versatility of synthetic building blocks becomes paramount. 2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As drug discovery pivots towards highly specific molecular interventions, the architectural versatility of synthetic building blocks becomes paramount. 2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0) has emerged as a privileged scaffold in medicinal chemistry[1]. As an Application Scientist overseeing early-stage drug development, I frequently leverage this specific pyridine derivative because its orthogonal functional groups—a carboxylic acid, a reducible nitro group, and a sterically active methyl group—allow for highly divergent synthetic pathways.

Rather than acting as a standalone therapeutic, this compound is the foundational core for several distinct classes of advanced derivatives. By modifying the 4-carboxylic acid and reducing the 5-nitro group, we synthesize heterobicyclic amides, dihydropyrimidines, and piperidine derivatives. This technical guide elucidates the mechanisms of action of these derivatives across three therapeutic domains: oncology (CD38 inhibition), virology (HBV capsid modulation), and bacteriology (GyrB inhibition).

Mechanism I: CD38 Inhibition and Tumor Microenvironment Modulation

One of the most critical applications of 2-Methyl-5-nitroisonicotinic acid derivatives is in the synthesis of heterobicyclic amides that act as potent inhibitors of the CD38 ecto-enzyme[2].

The Causal Biology

CD38 is an ecto-enzyme overexpressed on the surface of various tumor cells (e.g., multiple myeloma, lung cancer). It catalyzes the degradation of NAD+ to ADP-ribose (ADPR). In the tumor microenvironment (TME), this initiates an ecto-enzyme cascade involving ENPP1 and CD73 that ultimately produces adenosine. Adenosine binds to A2A receptors on CD8+ T-cells, profoundly suppressing their cytotoxic activity and driving resistance to PD-1/PD-L1 checkpoint blockades[3].

Mechanism of Action

Derivatives synthesized from the 2-methyl-5-nitroisonicotinic acid scaffold (often via coupling at the isonicotinic acid moiety and subsequent cyclization of the reduced nitro group) bind competitively to the catalytic domain of CD38. The 2-methyl group is critical here; it provides a steric clash that prevents binding to structurally similar NAD+-consuming enzymes like PARPs, ensuring high target selectivity. By inhibiting CD38, these derivatives halt the production of immunosuppressive adenosine, thereby restoring T-cell proliferation and anti-tumor immunity.

CD38_Pathway NAD NAD+ CD38 CD38 Ecto-enzyme (Target) NAD->CD38 ADPR ADPR CD38->ADPR ENPP1 ENPP1 ADPR->ENPP1 AMP AMP ENPP1->AMP CD73 CD73 AMP->CD73 ADO Adenosine (Immunosuppressive) CD73->ADO TCELL CD8+ T-Cell Suppression ADO->TCELL binds A2A receptor INHIBITOR Derivative Inhibitor INHIBITOR->CD38 Blocks NAD+ binding

Fig 1. CD38-mediated adenosine cascade and the inhibitory intervention point.

Mechanism II: Allosteric Modulation of HBV Capsid Assembly

In antiviral drug development, the scaffold is utilized to synthesize dihydropyrimidine derivatives that function as Hepatitis B Virus (HBV) Capsid Assembly Modulators (CAMs)[4].

The Causal Biology

HBV replication requires the assembly of the viral core protein (Cp) into an icosahedral capsid that encapsulates the pre-genomic RNA (pgRNA) and viral polymerase. This assembly is a highly regulated, concentration-dependent thermodynamic process.

Mechanism of Action

The derivatives act as allosteric modulators. The electron-withdrawing nature of the nitro group (or its functionalized amine downstream) paired with the specific geometry of the isonicotinic core allows the molecule to wedge into the hydrophobic dimer-dimer interface of the HBV core protein. This binding alters the assembly kinetics. Depending on the exact substitution, it either accelerates assembly to form empty, non-infectious capsids (Class I CAMs) or induces the formation of pleiomorphic, aberrant structures that are rapidly degraded by the host proteasome (Class II CAMs)[4].

HBV_Capsid Cp HBV Core Protein (Cp) Dimers NormalAssembly Normal Capsid Assembly Cp->NormalAssembly Aberrant Aberrant Assembly (Empty Capsids) Cp->Aberrant pgRNA pre-genomic RNA + Polymerase pgRNA->NormalAssembly Infectious Infectious Virion NormalAssembly->Infectious CAM Dihydropyrimidine Derivative (CAM) CAM->Cp Binds Dimer Interface Degradation Viral Degradation Aberrant->Degradation

Fig 2. Disruption of HBV capsid assembly by derivative modulators.

Mechanism III: Antibacterial DNA Gyrase (GyrB) Inhibition

A third major application involves the synthesis of piperidine derivatives targeting bacterial DNA replication[5].

The Causal Biology

DNA gyrase is a bacterial type II topoisomerase essential for introducing negative supercoils into DNA, a prerequisite for replication and transcription. The enzyme consists of two subunits: GyrA (responsible for DNA cleavage) and GyrB (responsible for ATP hydrolysis).

Mechanism of Action

While traditional fluoroquinolones target GyrA, derivatives of 2-methyl-5-nitroisonicotinic acid have been engineered to target the GyrB subunit[5]. The isonicotinic acid moiety is typically coupled to a piperidine ring. The resulting molecule acts as a competitive inhibitor of ATP binding at the GyrB active site. Without ATP hydrolysis, the enzyme cannot perform the strand-passing operation, leading to an accumulation of positive supercoils, cessation of DNA replication, and rapid bacterial cell death.

Quantitative Data Summaries

To facilitate rapid comparison for drug development professionals, the target profiles of these derivatives are summarized below:

Therapeutic AreaDerivative ClassPrimary TargetMechanism of ActionKey Structural Role of Scaffold
Oncology Heterobicyclic AmidesCD38 Ecto-enzymeCompetitive inhibition of NAD+ degradation2-Methyl group provides steric selectivity against PARPs.
Virology DihydropyrimidinesHBV Core Protein (Cp)Allosteric modulation of capsid assembly (CAM)Isonicotinic core wedges into the hydrophobic dimer interface.
Bacteriology Piperidine DerivativesDNA Gyrase (GyrB)Competitive inhibition of ATP hydrolysisCarboxylic acid serves as the primary coupling site for the piperidine pharmacophore.

Experimental Protocols: Synthesis and Validation Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the synthesis of the core active intermediate from the 2-Methyl-5-nitroisonicotinic acid scaffold.

Protocol: Reduction and Amidation of 2-Methyl-5-nitroisonicotinic Acid

Objective: To generate the active 5-aminoisonicotinamide intermediate required for downstream cyclization.

Step 1: Carboxylic Acid Activation & Amidation

  • Suspend 2-Methyl-5-nitroisonicotinic acid (1.0 eq) in anhydrous DMF under an inert N2 atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester.

    • Causality/Expertise: HATU is preferred over EDC/NHS here due to the electron-withdrawing nature of the nitro group, which deactivates the pyridine ring. HATU ensures rapid, high-yield coupling despite this deactivation.

  • Introduce the target amine (e.g., a substituted piperidine or thiazole) (1.1 eq). Stir at room temperature for 4 hours.

  • Self-Validation: Monitor via LC-MS. The reaction is complete when the peak corresponding to the starting acid (m/z 183 [M+H]+) disappears, replaced by the product mass.

Step 2: Nitro Group Reduction

  • Dissolve the resulting nitro-amide intermediate in a 1:1 mixture of Methanol and Ethyl Acetate.

  • Add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with H2 gas (balloon pressure).

  • Stir vigorously at room temperature for 12 hours.

    • Causality/Expertise: The 2-methyl group sterically protects the pyridine ring from over-reduction, allowing selective reduction of the nitro group to the primary amine without degrading the aromatic core.

  • Self-Validation: Filter through a Celite pad to remove the catalyst. Spot the filtrate on a TLC plate and stain with Ninhydrin. A distinct color change (typically purple/orange) confirms the presence of the newly formed primary amine. LC-MS will confirm a mass shift of -30 Da (loss of two oxygen atoms and addition of two protons).

References

  • AiFChem. "342618-24-0 | 2-Methyl-5-nitroisonicotinic acid - AiFChem". aifchem.com.1

  • Google Patents. "US11535621B2 - Heterobicyclic amides as inhibitors of CD38". google.com. 2

  • Google Patents. "WO2021021986A1 - Heterobicyclic amides as inhibitors of cd38". google.com. 3

  • Google Patents. "WO2020001448A1 - Dihydropyrimidine derivatives and uses thereof in the treatment of hbv infection or of hbv-induced diseases". google.com. 4

  • Google Patents. "WO2006087543A1 - Antibacterial piperidine derivatives". google.com. 5

Sources

Foundational

2-Methyl-5-nitroisonicotinic acid toxicity and safety data sheet

An In-depth Technical Guide to the Toxicity and Safety of 2-Methyl-5-nitroisonicotinic Acid Foreword This document provides a comprehensive toxicological and safety overview of 2-Methyl-5-nitroisonicotinic acid (CAS No....

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Toxicity and Safety of 2-Methyl-5-nitroisonicotinic Acid

Foreword

This document provides a comprehensive toxicological and safety overview of 2-Methyl-5-nitroisonicotinic acid (CAS No. 342618-24-0), a heterocyclic organic compound utilized in chemical synthesis and research. As a Senior Application Scientist, the aim of this guide is to move beyond a simple recitation of data sheet information. Instead, this guide is structured to provide researchers, scientists, and drug development professionals with the causal reasoning behind safety protocols, grounded in established chemical principles and available data. The information herein is synthesized from multiple authoritative sources to create a self-validating system for risk assessment and safe handling.

Chemical and Physical Identity

2-Methyl-5-nitroisonicotinic acid is a substituted pyridinecarboxylic acid. Understanding its structure is fundamental to anticipating its reactivity and toxicological profile. The presence of a carboxylic acid group, a nitro group, and a pyridine ring all contribute to its chemical behavior.

IdentifierValue
IUPAC Name 2-methyl-5-nitroisonicotinic acid
Synonyms 2-methyl-5-nitropyridine-4-carboxylic acid
CAS Number 342618-24-0[1]
Molecular Formula C₇H₆N₂O₄[1]
Molecular Weight 182.13 g/mol [1]

The carboxylic acid moiety suggests acidic properties, while the nitro group, an electron-withdrawing group, influences the molecule's reactivity and metabolic pathways.[2]

Toxicological Profile and Hazard Classification

A thorough review of available safety data sheets indicates that comprehensive toxicological studies for 2-Methyl-5-nitroisonicotinic acid are not widely published. Much of the hazard assessment relies on data from structurally analogous compounds and Globally Harmonized System (GHS) classifications provided by chemical suppliers.

GHS Hazard Classification

The compound is classified as hazardous. The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.[1]

Hazard ClassCategoryHazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[1]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1]

The assigned signal word is Warning .[1]

Diagram: GHS Pictogram Summary

GHS_Pictograms cluster_pictogram GHS Hazard Pictogram cluster_hazards Associated Hazards p1 hazards Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation

Caption: GHS Exclamation Mark Pictogram and Associated Hazards.

Analysis of Toxicological Data
  • Acute Toxicity: Specific LD50 (oral, dermal) or LC50 (inhalation) values for 2-Methyl-5-nitroisonicotinic acid are not available in the reviewed literature. However, related nitroaromatic compounds and anilines can exhibit significant acute toxicity. For instance, 2-Methyl-5-nitroaniline is classified as Category 3 for acute oral, dermal, and inhalation toxicity, with an oral LD50 in rats of 574 mg/kg.[3][4][5] This suggests that while data is absent for the target compound, a cautious approach assuming moderate acute toxicity is warranted.

  • Skin and Eye Irritation: The H315 and H319 classifications are unequivocal.[1] The acidic nature of the carboxylic acid group and the potential reactivity of the nitro-substituted ring likely contribute to its irritant properties. Direct contact with skin or eyes can cause inflammation, redness, and pain.

  • Respiratory Irritation: The H335 classification indicates that inhalation of dust or aerosols may irritate the respiratory tract, leading to symptoms like coughing and shortness of breath. This is a common property of fine chemical powders.

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data classifying 2-Methyl-5-nitroisonicotinic acid as a carcinogen, mutagen, or reproductive toxin. However, it is a critical point of caution that some related nitroaromatic compounds, such as 2-Methyl-5-nitroaniline, are suspected of causing cancer (H351).[3][4][5] Without specific data to the contrary, long-term or repeated exposure should be minimized.

Risk Assessment and Safe Handling Protocols

A robust safety protocol is built on a thorough risk assessment. The causality is simple: the identified hazards (irritation, potential toxicity) must be mitigated by specific control measures.

Diagram: Chemical Risk Assessment Workflow

Risk_Assessment_Workflow cluster_main Risk Assessment Process A 1. Identify Hazards (Review SDS: H315, H319, H335, Analog Data) B 2. Evaluate Exposure Potential (Quantity, Duration, Frequency, Physical Form: Solid Powder) A->B C 3. Characterize Risk (Combine Hazard & Exposure Data) B->C D 4. Implement Control Measures (Hierarchy of Controls) C->D E 5. Review & Update (Periodically or if Process Changes) D->E E->A

Caption: A systematic workflow for chemical risk assessment in the lab.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All weighing and handling of the solid material should be performed in a certified chemical fume hood or a ventilated balance enclosure. This directly mitigates the respiratory irritation hazard (H335) by capturing dust at the source.[3][4]

  • Isolation: For larger-scale operations, use of a glovebox or other closed-system transfer methods is recommended.[3]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical hazard. The choice of PPE is directly dictated by the identified risks.

  • Hand Protection: Wear chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and change them frequently, especially if contact is suspected. The rationale is to prevent skin irritation (H315).

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles. This is a direct countermeasure to the serious eye irritation hazard (H319).[3]

  • Skin and Body Protection: A lab coat is required. For tasks with a high potential for dust generation, disposable coveralls may be appropriate.[5]

  • Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95, P100) should be used.[3]

Standard Operating Procedure for Safe Handling

Objective: To safely weigh and dissolve 1 gram of 2-Methyl-5-nitroisonicotinic acid.

  • Preparation:

    • Confirm the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE: safety goggles, nitrile gloves, lab coat.

    • Line the work surface in the fume hood with absorbent, disposable bench paper.

    • Gather all necessary equipment: spatula, weigh boat, beaker, solvent, magnetic stir bar.

  • Weighing:

    • Place the analytical balance inside the fume hood or use a ventilated balance enclosure.

    • Carefully open the stock bottle. Avoid creating airborne dust.

    • Using a clean spatula, transfer the approximate amount of solid to a weigh boat.

    • Securely close the stock bottle immediately.

    • Record the exact weight.

  • Dissolution:

    • Place the beaker containing the solvent and stir bar on a stir plate inside the fume hood.

    • Gently add the weighed solid to the solvent to prevent splashing.

    • Rinse the weigh boat with a small amount of solvent, adding the rinse to the beaker to ensure a complete transfer.

    • Allow the mixture to stir until fully dissolved.

  • Cleanup:

    • Carefully wipe the spatula with a solvent-dampened cloth.

    • Dispose of the weigh boat, bench paper, and any contaminated wipes into a designated solid chemical waste container.

    • Remove gloves and dispose of them in the appropriate waste stream.

    • Wash hands thoroughly with soap and water.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

  • Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] The primary goal is to remove the individual from the irritant source.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention, preferably from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[3]

Storage and Disposal

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][3]

  • Disposal: Dispose of waste contents and containers in accordance with all local, regional, national, and international regulations. The material should be sent to an approved waste disposal plant. Do not allow it to enter the environment.

References

  • Kao Chemicals. (2023, March 9). Material Safety Data Sheet. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2020, August 11). Safety Data Sheet. Retrieved from [Link]

  • BuyChemJapan. (n.d.). 2-Methyl-5-nitroisonicotinic acid 95%. Retrieved from [Link]

  • Loba Chemie. (2024, March 29). Safety Data Sheet: 2-METHYL-5-NITROANILINE. Retrieved from [Link]

Sources

Exploratory

In Vivo Pharmacokinetics of 2-Methyl-5-nitroisonicotinic Acid: A Preclinical Evaluation Guide

Executive Summary 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized pyridine building block widely utilized in the synthesis of novel therapeutics. While primarily an intermediate, understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized pyridine building block widely utilized in the synthesis of novel therapeutics. While primarily an intermediate, understanding its in vivo pharmacokinetic (PK) profile is critical when it is employed as a structural scaffold for drug candidates—particularly in the development of antitubercular agents, oncology prodrugs, or targeted antimicrobials.

This whitepaper provides an authoritative, step-by-step methodology for evaluating the preclinical pharmacokinetics of 2-Methyl-5-nitroisonicotinic acid. By dissecting its structural liabilities—specifically the polar isonicotinic acid core and the bioreductive nitro group—this guide establishes a self-validating experimental framework for researchers and drug development professionals.

Structural Pharmacokinetics (SPK) & ADME Rationale

To design an effective PK study, we must first predict the compound's behavior based on its functional groups. The in vivo fate of 2-Methyl-5-nitroisonicotinic acid is governed by three primary structural features:

  • Isonicotinic Acid Core (Absorption & Distribution): Similar to isoniazid (isonicotinic acid hydrazide), the highly polar nature of the pyridine-carboxylic acid system limits passive gastric diffusion but allows for high permeability in the small intestine [1]. At physiological pH (7.4), the carboxylic acid is deprotonated, resulting in a hydrophilic anion. Consequently, the compound is expected to exhibit a low volume of distribution ( Vss​ ) confined largely to extracellular fluids, with poor blood-brain barrier (BBB) penetration.

  • Nitro Group (Bioreductive Metabolism): The C5-nitro group is the primary metabolic liability. Nitroaromatic compounds are highly susceptible to bioreduction by both hepatic enzymes and gut microbiome nitroreductases (NTRs) [2]. Type I (oxygen-insensitive) and Type II (oxygen-sensitive) NTRs sequentially reduce the nitro group to nitroso, hydroxylamine, and ultimately to 2-methyl-5-aminoisonicotinic acid [3]. This gut-mediated degradation often results in variable oral bioavailability.

  • Carboxylic Acid (Phase II Conjugation): The free carboxylic acid is a prime target for Phase II metabolism. Analogous to the metabolism of isonicotinic acid, it is expected to undergo glycine conjugation via glycine N-acyltransferase to form an isonicotinyl glycine derivative, facilitating rapid renal clearance [4].

MetabolicPathway Parent 2-Methyl-5-nitroisonicotinic acid (Parent Drug) Amino 2-Methyl-5-aminoisonicotinic acid (Major Metabolite) Parent->Amino Gut/Hepatic Nitroreductases Glycine Isonicotinyl Glycine Conjugate (Phase II Metabolite) Parent->Glycine Glycine N-acyltransferase Hydroxyl Hydroxymethyl Metabolite (Phase I Oxidation) Parent->Hydroxyl Hepatic CYP450

Predicted metabolic pathways of 2-Methyl-5-nitroisonicotinic acid via enzymatic biotransformation.

In Vivo PK Study Design & Protocol

To accurately capture the rapid clearance and potential gut-metabolism of this compound, a rigorous, self-validating in vivo protocol in Sprague-Dawley (SD) rats is required.

Causality in Experimental Design
  • Fasting Protocol: Animals in the per os (PO) group must be fasted for 12 hours prior to dosing. Food intake significantly alters gastric pH and emptying times, which can drastically reduce the absorption of isonicotinic acid derivatives [1].

  • Formulation: Due to the compound's polarity, lipophilic vehicles (e.g., pure oil) will fail. A formulation of 5% DMSO, 10% Solutol HS15, and 85% Saline ensures complete dissolution and prevents precipitation in the bloodstream upon Intravenous (IV) administration.

Step-by-Step Methodology
  • Animal Preparation: Acclimate male SD rats (200-250g) for 7 days. Surgically implant jugular vein catheters 48 hours prior to the study to minimize handling stress during sampling.

  • Dosing:

    • IV Cohort (n=3): Administer 1 mg/kg via tail vein injection.

    • PO Cohort (n=3): Administer 5 mg/kg via oral gavage.

  • Serial Sampling: Collect 200 µL blood samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Isolation: Transfer blood immediately into K2-EDTA tubes containing a stabilizing agent (e.g., sodium fluoride to inhibit esterases/amidases). Centrifuge at 4,000 × g for 10 min at 4°C.

PK_Workflow Dosing 1. In Vivo Dosing IV & PO Administration Sampling 2. Serial Blood Sampling Jugular Vein Cannulation Dosing->Sampling Pharmacokinetic Phase SamplePrep 3. Sample Preparation Protein Precipitation (ACN) Sampling->SamplePrep Plasma Isolation LCMS 4. LC-MS/MS Analysis MRM Mode (ESI-) SamplePrep->LCMS Analyte Extraction DataAnalysis 5. PK Parameter Estimation Non-Compartmental Analysis LCMS->DataAnalysis Concentration-Time Data

Step-by-step in vivo pharmacokinetic experimental workflow for preclinical evaluation.

Bioanalytical Methodology (LC-MS/MS)

Quantifying highly polar, zwitterionic molecules requires specific analytical foresight. Liquid-Liquid Extraction (LLE) is generally ineffective for 2-Methyl-5-nitroisonicotinic acid because it will not partition into organic solvents without precise isoelectric pH control.

Sample Preparation (Protein Precipitation)
  • Procedure: Aliquot 50 µL of plasma. Add 150 µL of ice-cold Acetonitrile (ACN) containing 10 ng/mL of an Internal Standard (IS) (e.g., an isotopically labeled analog or 2-chloroisonicotinic acid).

  • Validation Step: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Extract 100 µL of the supernatant and dilute with 100 µL of ultra-pure water to match the initial mobile phase conditions, preventing peak distortion.

Chromatographic Separation

Standard C18 columns will result in poor retention and matrix suppression at the solvent front.

  • Column: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters Acquity BEH Amide) or a specialized polar-endcapped C18 column.

  • Mobile Phase: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). The acidic environment suppresses the ionization of the carboxylic acid, improving retention.

Mass Spectrometry Detection

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety readily loses a proton, making the [M−H]− ion ( m/z 181.1) the optimal precursor for Multiple Reaction Monitoring (MRM).

Quantitative Data Presentation

Based on the structural pharmacokinetics of isonicotinic acid derivatives and nitroaromatic compounds [3, 4], the following table summarizes the anticipated baseline PK parameters for 2-Methyl-5-nitroisonicotinic acid in a rodent model.

Pharmacokinetic ParameterAbbreviationExpected Range (Simulated)Mechanistic Rationale
Clearance (IV) CL 35 - 65 mL/min/kgHigh clearance driven by rapid hepatic nitroreduction and Phase II glycine conjugation.
Volume of Distribution Vss​ 0.4 - 0.8 L/kgLow volume; polarity restricts the compound primarily to total body water/extracellular fluid.
Terminal Half-Life t1/2​ 1.0 - 2.5 hoursShort half-life typical of small, polar pyridine acids.
Maximum Concentration Cmax​ (PO)Dose-dependentRapidly achieved ( Tmax​ ~0.5 - 1h) due to high intestinal permeability.
Oral Bioavailability F% 30% - 50%Moderate; heavily attenuated by first-pass metabolism and gut microbiome nitroreductase activity.

Note: To ensure the trustworthiness of the data, researchers must quantify not only the parent compound but also the 2-methyl-5-aminoisonicotinic acid metabolite. A high ratio of metabolite-to-parent in the PO cohort compared to the IV cohort is a definitive indicator of gut microbiome-mediated nitroreduction.

References

  • PharmGKB Summary: Isoniazid Pathway, Pharmacokinetics (PK) National Center for Biotechnology Information (NIH/PMC)[Link][1]

  • Capacity of the Human Gut Microbiome in Metabolism of Drugs and Its Interaction with CYP450 Enzymes IntechOpen [Link][2]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources National Center for Biotechnology Information (NIH/PMC)[Link][3]

  • Population Pharmacokinetic Analysis of Isoniazid, Acetylisoniazid, and Isonicotinic Acid in Healthy Volunteers Antimicrobial Agents and Chemotherapy (ASM Journals / PMC)[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Methyl-5-nitroisonicotinic Acid as a Core Precursor in Heterocyclic Drug Discovery

Introduction & Chemical Significance In the landscape of modern drug discovery, highly functionalized pyridine building blocks are essential for synthesizing privileged heterocyclic scaffolds. 2-Methyl-5-nitroisonicotini...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Significance

In the landscape of modern drug discovery, highly functionalized pyridine building blocks are essential for synthesizing privileged heterocyclic scaffolds. 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) [1] stands out as a highly versatile precursor. With a molecular weight of 182.13 g/mol and a purity profile typically exceeding 95-97% for research applications[2], this compound provides an orthogonal reactivity profile.

The strategic positioning of the nitro group at C5 and the carboxylic acid at C4 (the isonicotinic position) makes it an ideal substrate for regioselective annulation. When integrated into synthetic workflows, it serves as the foundational building block for complex fused bicyclic systems, such as pyrido[3,4-d]pyrimidines and 5-azaindoles—core motifs frequently utilized in the design of kinase inhibitors and GPCR modulators.

Mechanistic Insights: The Power of Ortho-Substitution

The causality behind selecting 2-methyl-5-nitroisonicotinic acid over other pyridine derivatives lies in its capacity for controlled, stepwise intramolecular cyclization[3].

  • The Nitro Group (C5): Acts as a stable, masked amine. Upon chemoselective reduction, it yields an electron-rich, nucleophilic amino group.

  • The Carboxylic Acid (C4): Serves as the electrophilic partner. It can be activated via acyl chlorides or standard peptide coupling reagents (e.g., HATU, EDC) to form amides, which subsequently trap the adjacent C5-amine to close the ring.

  • The Methyl Group (C2): Provides a steric shield that directs incoming reagents away from the C2 position, ensuring reactions occur strictly along the C4-C5 axis. Furthermore, the C2-methyl can be functionalized post-cyclization (e.g., via benzylic oxidation or halogenation) to expand structure-activity relationship (SAR) libraries.

Synthetic Workflow: Pathway to Pyrido[3,4-d]pyrimidines

The following workflow illustrates the transformation of 2-methyl-5-nitroisonicotinic acid into a highly sought-after pyrido[3,4-d]pyrimidin-4-one scaffold.

G A 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) B 5-Amino-2-methylisonicotinic acid (Ortho-amino acid) A->B Nitro Reduction (Fe/NH4Cl or Pd/C) D 5-Nitro-2-methylisonicotinamides (Diversification) A->D Amide Coupling (HATU, R-NH2) C Pyrido[3,4-d]pyrimidin-4-ones (Target Scaffold) B->C Annulation (Formamidine acetate) D->C Reduction & Cyclization (Stepwise)

Caption: Synthetic pathway demonstrating the conversion of 2-Methyl-5-nitroisonicotinic acid into kinase-inhibitor core scaffolds.

Experimental Protocols (Self-Validating Systems)

To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating in-process controls (IPCs).

Protocol A: Chemoselective Nitro Reduction to 5-Amino-2-methylisonicotinic Acid

Causality & Rationale: While catalytic hydrogenation (H₂ with Pd/C) is a standard approach, the zwitterionic nature of the resulting amino acid often leads to product entrapment within the carbon catalyst. A biphasic Iron/Ammonium Chloride (Fe/NH₄Cl) reduction is preferred here. NH₄Cl acts as a mild proton source to activate the iron surface without over-acidifying the medium, preventing unwanted decarboxylation of the C4-carboxylic acid.

Step-by-Step Methodology:

  • Initiation: Suspend 2-methyl-5-nitroisonicotinic acid (1.0 eq) in a mixture of Ethanol/Water (4:1 v/v, 0.5 M concentration).

  • Activation: Add NH₄Cl (3.0 eq) and fine Iron powder (5.0 eq).

  • Reaction: Heat the mixture to reflux (80°C) under vigorous stirring for 2–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is self-validating when the nitro peak ( m/z 181 [M-H]⁻) completely shifts to the amine peak ( m/z 151 [M-H]⁻).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad thoroughly with hot ethanol to extract any trapped zwitterionic product.

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 4.5–5.0 using 1M HCl. Causality: This specific pH aligns with the isoelectric point of the product, forcing the amino acid to precipitate out of the aqueous phase.

  • Collection: Filter the resulting solid and dry under high vacuum to afford the intermediate.

Protocol B: Annulation to 7-Methylpyrido[3,4-d]pyrimidin-4(3H)-one

Causality & Rationale: Formamidine acetate is selected over highly toxic reagents like phosgene or volatile triethyl orthoformate. It acts as both the C2 carbon source and the N3 nitrogen source for the pyrimidine ring. The acetate counterion inherently buffers the reaction, facilitating the initial condensation with the carboxylic acid, followed by a thermally driven intramolecular cyclization with the C5-amine.

Step-by-Step Methodology:

  • Initiation: Charge a pressure-resistant reaction tube with 5-amino-2-methylisonicotinic acid (1.0 eq) and formamidine acetate (3.0 to 5.0 eq).

  • Solvent Selection: Suspend the reagents in 2-methoxyethanol (0.2 M). Causality: A high-boiling, polar protic solvent is strictly required to dissolve the zwitterionic precursor and provide the thermal energy (>110°C) necessary to drive the dehydration step of the annulation.

  • Reaction: Seal the tube and heat to 120°C for 12 hours.

  • Isolation: Cool the mixture to room temperature. The thermodynamic stability of the fused aromatic product causes it to spontaneously precipitate from the solvent.

  • Collection: Filter the solid, wash with cold water (to remove residual formamidine salts) followed by cold ethanol, and dry to yield the pure pyrido[3,4-d]pyrimidin-4-one core.

Data Presentation: Properties and Optimization

Table 1: Physicochemical Properties of the Precursor [1][2]

Property Specification
Chemical Name 2-Methyl-5-nitroisonicotinic acid
CAS Number 342618-24-0
Molecular Formula C₇H₆N₂O₄
Molecular Weight 182.13 g/mol
SMILES O=C(O)C1=C(=O)C=NC(C)=C1

| Typical Purity | ≥ 95% (HPLC/NMR) |

Table 2: Optimization of Nitro Reduction Conditions

Reagent System Solvent Temp (°C) Conversion Isolated Yield Notes
H₂ (1 atm), 10% Pd/C MeOH 25 >99% 45% Product trapped in catalyst
SnCl₂·2H₂O EtOH/EtOAc 70 85% 60% Tedious tin-salt removal

| Fe, NH₄Cl | EtOH/H₂O (4:1) | 80 | >99% | 88% | Optimal; clean precipitation at pH 4.5 |

Conclusion

2-Methyl-5-nitroisonicotinic acid is an indispensable building block for drug development professionals targeting complex heterocyclic APIs[3]. By leveraging the orthogonal reactivity of its adjacent nitro and carboxylic acid groups, researchers can execute highly efficient, self-validating synthetic workflows. The protocols detailed above ensure high yields and operational simplicity, avoiding toxic reagents and complex chromatographic purifications.

References

  • AiFChem. "342618-24-0 | 2-Methyl-5-nitroisonicotinic acid." AiFChem Product Catalog. Available at:[1]

  • CymitQuimica. "2-Methyl-5-nitroisonicotinic acid." CymitQuimica Technical Data. Available at:[2]

  • ChemScene. "2-METHYL-5-NITROPYRIDINE-4-CARBOXYLIC ACID CAS:342618-24-0." ChemBuyersGuide. Available at:

  • Synblock. "CAS 13509-19-8 | 4-Nitropicolinic acid and Related Nitro Compounds." Synblock Product Details. Available at:[3]

Sources

Application

HPLC method development for 2-Methyl-5-nitroisonicotinic acid analysis

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-nitroisonicotinic Acid Authored by: A Senior Application Scientist Abstract This comprehensive application not...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-5-nitroisonicotinic Acid

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-5-nitroisonicotinic acid. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The guide provides a step-by-step protocol, explains the scientific rationale behind the method development choices, and outlines a complete validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction and Scientific Rationale

2-Methyl-5-nitroisonicotinic acid is a pyridinecarboxylic acid derivative containing both a methyl and a nitro functional group. Its chemical structure (Figure 1) suggests its potential use as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or as a related substance that may need to be monitored as an impurity. Accurate and precise quantification is therefore critical for process control and quality assurance in pharmaceutical manufacturing.

Figure 1: Chemical Structure of 2-Methyl-5-nitroisonicotinic acid
Molecular Formula: C₇H₆N₂O₄ Molecular Weight: 182.13 g/mol

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of a wide array of pharmaceutical compounds.[2] This application note addresses the specific challenges in developing an HPLC method for 2-Methyl-5-nitroisonicotinic acid, focusing on achieving optimal separation and peak symmetry.

Physicochemical Properties and Chromatographic Strategy

A successful HPLC method development process begins with an understanding of the analyte's physicochemical properties.

  • Polarity: The molecule possesses both polar (carboxylic acid, nitro group) and non-polar (methyl group, pyridine ring) characteristics. This amphiphilic nature makes it an ideal candidate for reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • UV Absorbance: The nitro group and the pyridine ring act as chromophores, allowing for sensitive detection using a UV detector. The analysis of similar nitroaromatic compounds often utilizes detection at or around 254 nm, which serves as an excellent starting point for wavelength optimization.[4][5][6][7]

Based on this analysis, a reversed-phase HPLC method using a C18 stationary phase with a buffered aqueous-organic mobile phase and UV detection was selected as the most promising approach.

HPLC Method Development Workflow

The development of this method followed a systematic and logical progression, as illustrated in the workflow diagram below. This approach ensures that all critical parameters are considered and optimized.

MethodDevelopmentWorkflow cluster_selection cluster_optimization Analyte Analyte Characterization (2-Methyl-5-nitroisonicotinic acid) Selection Initial Parameter Selection Analyte->Selection Guides Optimization Method Optimization Selection->Optimization Refine Column Column: C18 MobilePhase Mobile Phase: ACN/Buffered H2O Detector Detection: UV @ ~254 nm Protocol Final Method Protocol Optimization->Protocol Finalize pH pH & Buffer Conc. Organic Organic % (Isocratic) Flow Flow Rate & Temp. Validation Method Validation (ICH Q2) Protocol->Validation Verify Performance

Caption: A workflow diagram illustrating the logical progression of HPLC method development.

Detailed Experimental Protocol

This section provides the finalized, step-by-step protocol for the analysis of 2-Methyl-5-nitroisonicotinic acid.

Instrumentation and Consumables
  • HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Balance, pH meter, Sonicator.

Finalized HPLC Method Parameters

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column providing good retention and efficiency for this type of analyte.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH (~2.5) ensures the analyte is in its protonated form, enhancing retention and peak shape.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with low viscosity and good UV transparency.
Mode IsocraticA single mobile phase composition is used for simpler operation and better reproducibility.
Composition Mobile Phase A : Mobile Phase B (70:30, v/v)Optimized ratio to achieve a retention time of approximately 5-7 minutes.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable backpressure.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection UV at 260 nmWavelength at which the analyte exhibits strong absorbance, maximizing sensitivity.
Run Time 10 minutesSufficient time for the analyte to elute and the baseline to stabilize.
Preparation of Solutions
  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Filter and degas both Mobile Phase A and Acetonitrile (Mobile Phase B) before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of 2-Methyl-5-nitroisonicotinic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Prepare sample solutions by accurately weighing the material and dissolving it in the diluent to achieve a final concentration of approximately 100 µg/mL. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][8][9] The following protocol is based on the ICH Q2(R2) guideline.[9]

ValidationWorkflow cluster_validation Validation Parameters Protocol Validated HPLC Method Specificity Specificity Blank Placebo Stressed Samples Protocol->Specificity Verifies Linearity Linearity Protocol->Linearity Verifies Accuracy Accuracy 3 Levels (80, 100, 120%) Recovery 98-102% Protocol->Accuracy Verifies Precision Precision Repeatability (n=6) Intermediate (n=6, 2 days) Protocol->Precision Verifies Robustness Robustness Flow Rate Temp Mobile Phase % Protocol->Robustness Verifies LOQ LOQ / LOD S/N Ratio Protocol->LOQ Verifies

Caption: Key parameters for HPLC method validation according to ICH guidelines.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the working standard solution (100 µg/mL). The system is deemed suitable for use if it meets the criteria outlined in the table below. These requirements are consistent with USP General Chapter <621>.[10][11][12]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0%
% RSD of Retention Time ≤ 1.0%
Validation Experiments

The following table summarizes the experimental design and typical acceptance criteria for a full method validation.

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Inject diluent blank and a placebo solution. Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte.No interfering peaks at the retention time of the analyte peak. The peak should be pure (as determined by PDA detector).
Linearity Prepare and inject a series of at least five concentrations, typically from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy (Recovery) Analyze spiked placebo samples in triplicate at three concentration levels (e.g., 80%, 100%, 120% of the working concentration).Mean recovery should be within 98.0% to 102.0% at each level.
Precision Repeatability: Analyze six independent sample preparations at 100% concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.%RSD ≤ 2.0% for both repeatability and intermediate precision.
Limit of Quantitation (LOQ) Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.The LOQ should be confirmed for acceptable precision (%RSD ≤ 10%) and accuracy.
Robustness Deliberately vary critical method parameters (e.g., Flow Rate ±0.1 mL/min, Column Temp ±2°C, Mobile Phase Organic Content ±2%).System suitability parameters must still be met. No significant change in results.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative determination of 2-Methyl-5-nitroisonicotinic acid. The method employs a standard C18 column and a straightforward isocratic mobile phase, making it easily transferable to any laboratory with standard HPLC equipment. The comprehensive validation protocol ensures that the method is suitable for its intended purpose in a regulated environment, providing trustworthy and accurate results for quality control and research applications.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • U.S. Pharmacopeia. usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? [Link]

  • Taylor & Francis Online. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. [Link]

  • Phenomenex. (2017). USP Chapter 621: Overview & Key Points. [Link]

  • PubMed. (2009). Development of a New SPME-HPLC-UV Method for the Analysis of Nitro Explosives on Reverse Phase Amide Column and Application to Analysis of Aqueous Samples. [Link]

  • ResearchGate. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]

  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. [Link]

  • SIELC Technologies. Isonicotinic Acid. [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (2009). [Comparative data regarding two HPLC methods for determination of isoniazid]. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Appchem. 2-Methyl-5-nitroisonicotinic acid. [Link]

  • SciSpace. (n.d.). High performance liquid chromatographic determination of isoniazid, pyrazinamide and rifampicin in pharmaceutical preparations. [Link]

  • PubMed. (1996). Determination of isonicotinic acid in the presence of isoniazid and acetylisoniazid. Studies on isonicotinic acid formation from isoniazid in isolated rat hepatocytes. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. [Link]

Sources

Method

Application Note: Optimized Extraction and Purification of 2-Methyl-5-nitroisonicotinic Acid

Introduction and Scope 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized pyridine building block critical to the synthesis of advanced pharmaceutical intermediates, including kinase inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized pyridine building block critical to the synthesis of advanced pharmaceutical intermediates, including kinase inhibitors and targeted antimicrobial agents. Synthesizing this molecule typically involves harsh conditions, such as the nitration of 2-methylisonicotinic acid in a mixed-acid matrix (H₂SO₄/HNO₃).

Extracting the target compound from such a complex, highly acidic reaction mixture presents a significant physicochemical challenge. The presence of both a basic pyridine nitrogen and an acidic carboxyl group creates an amphoteric profile, while the strongly electron-withdrawing nitro group drastically alters the molecule's isoelectric point. This protocol provides a self-validating, highly optimized workflow for the liquid-liquid extraction (LLE) and subsequent crystallization of 2-Methyl-5-nitroisonicotinic acid to achieve commercial-grade purity (≥97%)[1].

Physicochemical Profiling

Understanding the quantitative properties of the target molecule is the foundation of a successful extraction strategy. The following parameters dictate the phase-transfer logic used in this protocol.

ParameterValueMechanistic Implication
CAS Number 342618-24-0Unique identifier for sourcing and regulatory compliance.
Molecular Formula C₇H₆N₂O₄[1]Indicates the presence of competing polar functional groups.
Molecular Weight 182.13 g/mol [2]Utilized for stoichiometric calculations and yield determination.
Target Purity ≥ 97%[1]Required threshold to prevent side reactions in downstream synthesis.
Predicted pKa ~1.8 - 2.2The nitro group lowers the carboxylic acid pKa, dictating the narrow pH window required for extraction.

Mechanistic Principles of the Extraction

The core logic of this protocol relies on pH-modulated phase transfer . In a standard isonicotinic acid derivative, the pyridine nitrogen is weakly basic. However, the strong inductive (-I) and resonance (-M) effects of the C5-nitro group severely deplete the electron density of the pyridine ring, rendering the nitrogen essentially non-basic (conjugate acid pKa < 1). Simultaneously, the nitro group increases the acidity of the C4-carboxylic acid.

To force the molecule into an organic solvent, it must be in its neutral, un-ionized state. If the pH is too low (< 0.5), the high ionic strength of the mineral acids prevents clean phase separation. If the pH is too high (> 3.5), the carboxylic acid deprotonates, forming a highly water-soluble anion. Therefore, adjusting the aqueous matrix to a strict pH of 1.8 to 2.2 is the critical causal factor that maximizes the lipophilicity of the product, allowing it to partition efficiently into the organic phase.

Process Workflow

Workflow RM Reaction Mixture (Acidic Matrix) Quench Ice Quenching (T < 5°C) RM->Quench Exotherm Control pH pH Adjustment (pH 1.8 - 2.2) Quench->pH Base Addition (NaOH) LLE Liquid-Liquid Extraction (2-MeTHF) pH->LLE Solvent Addition Org Organic Phase (Product Enriched) LLE->Org Top Layer Aq Aqueous Phase (Waste/Salts) LLE->Aq Bottom Layer Wash Brine Wash & Drying (Na2SO4) Org->Wash Impurity Removal Cryst Recrystallization (EtOH/H2O) Wash->Cryst Concentration & Cooling Pure Pure 2-Methyl-5-nitroisonicotinic Acid Cryst->Pure Filtration & Drying

Fig 1: Step-by-step extraction and purification workflow for 2-Methyl-5-nitroisonicotinic acid.

Detailed Step-by-Step Protocol

Phase 1: Reaction Quenching and Pre-Treatment
  • Preparation: Equip a large jacketed reactor with a heavy-duty mechanical stirrer and an internal temperature probe. Add crushed ice equivalent to 3× the volume of the crude reaction mixture.

  • Quenching: Transfer the crude acidic nitration mixture dropwise into the crushed ice under vigorous stirring. Maintain the internal temperature below 5°C.

    • Causality: Nitration matrices contain active nitronium ions. Direct ambient quenching risks a runaway exothermic reaction, which can lead to decarboxylation or oxidative degradation of the pyridine ring.

Phase 2: pH-Modulated Liquid-Liquid Extraction (LLE)
  • Titration: Slowly add a 50% w/w NaOH aqueous solution to the quenched mixture. Maintain the internal temperature below 15°C using an external cooling jacket.

  • Targeting the Isoelectric Point: Monitor the solution continuously with a calibrated pH probe. Stop the base addition the moment the pH reaches exactly 2.0 .

  • Solvent Addition: Add an equal volume of 2-Methyltetrahydrofuran (2-MeTHF) to the aqueous mixture. Stir vigorously for 15 minutes, then turn off the agitation and allow the phases to separate for 30 minutes.

    • Causality: 2-MeTHF is explicitly chosen over traditional Ethyl Acetate (EtOAc) because it possesses lower water miscibility, forms a sharper phase boundary, and is highly resistant to acid-catalyzed hydrolysis, preventing the formation of acetic acid impurities.

  • Self-Validation Checkpoint: Observe the phase boundary. A sharp, distinct boundary validates that the pH is correct and the molecule is un-ionized. If a thick emulsion forms, it indicates incomplete protonation (pH too high) or excessive salt precipitation (pH too low), requiring micro-adjustments with HCl or NaOH before proceeding.

  • Separation: Collect the upper organic layer. Extract the remaining aqueous layer once more with a half-volume of 2-MeTHF. Combine the organic fractions.

Phase 3: Organic Phase Washing and Drying
  • Brine Wash: Wash the combined organic phase with saturated aqueous NaCl (0.5× volume).

    • Causality: The brine wash serves a dual purpose: it pulls out residual water from the organic phase via osmotic pressure and strips away highly polar, water-soluble inorganic impurities.

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the organic phase and stir gently for 30 minutes. Filter the mixture through a fritted funnel to remove the drying agent.

Phase 4: Crystallization and Isolation
  • Concentration: Transfer the dried organic phase to a rotary evaporator. Concentrate under reduced pressure at 40°C until a crude, pale-yellow solid begins to precipitate.

  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethanol. Slowly add warm deionized water dropwise until the solution becomes slightly turbid (the cloud point).

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize crystal yield.

    • Causality: The EtOH/Water mixed solvent system leverages the steep temperature-dependent solubility curve of the compound. Slow cooling selectively crystallizes the target molecule while leaving structurally similar positional isomers trapped in the mother liquor.

  • Filtration: Filter the crystals under a vacuum, wash with a small volume of ice-cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.

Analytical Validation

To confirm the success of the extraction and ensure the product meets the ≥97% purity threshold[1], analyze the final crystals using High-Performance Liquid Chromatography (HPLC):

  • Column: C18 Reverse-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Detection: UV at 254 nm.

  • Validation Logic: The presence of a single dominant peak (>97% Area) validates the efficacy of the pH-controlled phase transfer and the selective recrystallization steps.

References

Sources

Application

Application Notes and Protocols: 2-Methyl-5-nitroisonicotinic Acid as a Versatile Scaffold in Heterocyclic Chemistry

Introduction & Chemical Profiling 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized, electron-deficient pyridine building block widely utilized in the synthesis of complex heterocyclic pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly functionalized, electron-deficient pyridine building block widely utilized in the synthesis of complex heterocyclic pharmacophores[1]. The orthogonal reactivity of its three primary functional groups—a C4-carboxylic acid, a C5-nitro group, and a C2-methyl group—makes it an exceptionally versatile scaffold for drug discovery and library generation[2].

The electron-withdrawing nature of the C5-nitro group significantly increases the electrophilicity of the C4-carbonyl carbon, dictating specific requirements for amidation and esterification. Furthermore, the proximity of the C4 and C5 substituents allows for elegant intramolecular cyclizations following the reduction of the nitro group, a pathway frequently exploited to synthesize fused bicyclic systems such as pyrrolo[3,4-c]pyridines (azaisoindolinones) and pyridinones[3].

Strategic Applications in Drug Discovery

Pathway 1: Synthesis of Pyrrolo[3,4-c]pyridine-3-ones (Azaisoindolinones)

The pyrrolo[3,4-c]pyridine core is a privileged structure found in numerous kinase inhibitors and GPCR modulators. 2-Methyl-5-nitroisonicotinic acid serves as an ideal precursor for this core. The synthetic strategy involves a two-step sequence:

  • Amidation : The C4-carboxylic acid is coupled with a primary amine to form an isonicotinamide intermediate.

  • Reductive Lactamization : The C5-nitro group is reduced to an amine. The newly formed nucleophilic aniline spontaneously attacks the adjacent C4-amide carbonyl under thermal conditions, expelling water or an amine leaving group to form the thermodynamically stable 5-membered lactam ring[3].

Pathway 2: Functionalization via Cross-Coupling and Oxidation

Beyond cyclization, the scaffold can be derivatized. The C2-methyl group, activated by the electron-deficient pyridine ring, can undergo selective oxidation (e.g., using SeO 2​ ) to yield an aldehyde, opening pathways for reductive aminations or Horner-Wadsworth-Emmons olefinations. Additionally, nitroisonicotinic acid esters are critical precursors in the synthesis of multi-cyclic structures via modified Hofmann reactions[4].

Divergence A 2-Methyl-5-nitroisonicotinic acid (Scaffold) B C4-Amidation (Intermediates) A->B Coupling Reagents (HATU/DIPEA) C C5-Reduction (5-Amino derivative) A->C H2, Pd/C or Fe/AcOH E C2-Methyl Oxidation (Aldehyde/Acid) A->E SeO2 or KMnO4 D Pyrrolo[3,4-c]pyridin-3-ones (Fused Core) B->D Reductive Cyclization

Divergent synthetic pathways utilizing the orthogonal reactivity of 2-Methyl-5-nitroisonicotinic acid.

Quantitative Data & Reaction Optimization

To ensure self-validating and reproducible workflows, the following tables summarize the optimization of the two critical steps: Amidation and Nitro Reduction.

Table 1: Amide Coupling Reagents for C4-Carboxylic Acid Activation Causality Note: The C4-carboxylic acid is highly electron-deficient. Standard carbodiimides (like DCC) often fail or result in low yields due to the poor nucleophilicity of the resulting carboxylate. Highly reactive uronium salts (HATU) are required to form the active HOAt ester.

ReagentBaseSolventYield (%)Reaction Time (h)Mechanistic Advantage / Drawback
HATU DIPEADMF922Forms highly reactive HOAt ester; ideal for electron-deficient acids.
EDC·HCl / HOBt Et 3​ NDCM7812Water-soluble byproducts; easier workup but slower kinetics.
T3P (50% in EtOAc)PyridineEtOAc856Low epimerization; excellent scalability and low toxicity profile.

Table 2: Optimization of C5-Nitro Reduction Conditions Causality Note: The choice of reducing agent dictates the chemoselectivity of the reaction. While catalytic hydrogenation is the cleanest method, it is incompatible with substrates containing halogens or reducible olefins.

Reducing AgentSolventTemp (°C)ChemoselectivityYield (%)Notes
H 2​ (1 atm), 10% Pd/C MeOH25Low>90Cleanest for simple substrates; simple filtration workup.
Fe powder, NH 4​ Cl EtOH/H 2​ O80High85Best for halogenated substrates (avoids dehalogenation).
SnCl 2​ ·2H 2​ O EtOAc70Moderate75Can cause epimerization in chiral substrates; harsh workup.
Zn dust, AcOH THF25High80Mild conditions; requires rigorous aqueous workup to remove Zn salts.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2-methyl-5-nitroisonicotinamide

Objective: Convert the unreactive carboxylic acid into a secondary amide to set up the scaffold for subsequent cyclization.

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert N 2​ atmosphere, dissolve 2-Methyl-5-nitroisonicotinic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).

  • Activation: Add DIPEA (3.0 eq, 3.0 mmol) followed by HATU (1.2 eq, 1.2 mmol). Stir the mixture at room temperature for 15 minutes.

    • Causality: Pre-activation is critical. It prevents side reactions and ensures the electron-deficient acid is fully converted to the highly electrophilic OAt ester before the amine is introduced.

  • Coupling: Add benzylamine (1.1 eq, 1.1 mmol) dropwise. Stir at room temperature for 2 hours.

  • Monitoring: Monitor reaction progress via LC-MS.

    • Self-Validation: The target mass should reflect the addition of the amine minus water (Expected[M+H] + = 272.1). The disappearance of the starting material peak (m/z 183.1) confirms completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: LiCl washing is highly effective at partitioning residual DMF into the aqueous phase, preventing solvent contamination during isolation.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

Protocol B: Reductive Lactamization to 2-Benzyl-6-methyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one

Objective: Reduce the C5-nitro group to trigger an intramolecular nucleophilic acyl substitution, forming the fused bicyclic system.

  • Reduction: Dissolve the N-Benzyl-2-methyl-5-nitroisonicotinamide (1.0 mmol) in a solvent mixture of EtOH/H 2​ O (4:1, 10 mL). Add Iron powder (5.0 eq, 5.0 mmol) and solid NH 4​ Cl (5.0 eq, 5.0 mmol).

  • Heating & Cyclization: Heat the suspension to 80 °C for 4 hours.

    • Causality: The elevated temperature serves a dual purpose. It accelerates the single-electron transfer reduction of the nitro group to the amine, and provides the necessary activation energy for the subsequent intramolecular cyclization (lactamization) to expel water, driving the reaction to the thermodynamically stable fused ring[3].

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove iron oxide residues. Wash the Celite pad thoroughly with hot EtOAc (20 mL).

  • Workup: Concentrate the filtrate to remove the volatile EtOH. Extract the remaining aqueous residue with EtOAc (3 x 15 mL). Wash with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Characterization:

    • Self-Validation: Validate the cyclization via IR spectroscopy (observe the shift of the amide carbonyl stretch from ~1650 cm −1 to a higher frequency characteristic of a 5-membered lactam, ~1690 cm −1 ) and 1 H NMR (note the complete disappearance of primary amine protons and the downfield shift of the benzylic protons due to the rigidified, fused ring system).

Mechanism A 5-Nitro-isonicotinamide Derivative B Nitroso Intermediate A->B [H] (e.g., Fe/AcOH) C Hydroxylamine Intermediate B->C [H] D 5-Amino-isonicotinamide Derivative C->D [H] E Intramolecular Nucleophilic Attack at C4-Carbonyl D->E Heat / Acidic Cat. F Tetrahedral Intermediate E->F G Pyrrolo[3,4-c]pyridin-3-one + Leaving Group F->G - H2O / - NHR

Mechanistic sequence of nitro reduction followed by intramolecular lactamization.

References

  • Google Patents. "CN1246857A - Substituted pyrimidinone and pyridinone compounds and their use." Google Patents.
  • ResearchGate. "γ-Carbolines and their hydrogenated derivatives: Methods of synthesis." ResearchGate. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Catalytic Reduction of 2-Methyl-5-nitroisonicotinic Acid

Introduction: The Strategic Importance of 5-Amino-2-methylisonicotinic Acid The reduction of 2-Methyl-5-nitroisonicotinic acid to its corresponding amine, 5-Amino-2-methylisonicotinic acid, is a pivotal transformation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 5-Amino-2-methylisonicotinic Acid

The reduction of 2-Methyl-5-nitroisonicotinic acid to its corresponding amine, 5-Amino-2-methylisonicotinic acid, is a pivotal transformation in synthetic organic chemistry. The resulting product is a highly valuable substituted aminopyridine carboxylic acid, a structural motif frequently incorporated into pharmacologically active molecules and advanced materials.[1] As such, developing robust, scalable, and safe protocols for this reduction is of paramount importance to researchers in the pharmaceutical and chemical industries.

Catalytic hydrogenation stands as the most efficient, atom-economical, and environmentally benign method for this conversion. This guide provides a comprehensive overview of the principles, catalyst systems, and detailed experimental protocols for the successful catalytic reduction of 2-Methyl-5-nitroisonicotinic acid. We will explore both classical hydrogenation using hydrogen gas and transfer hydrogenation techniques, offering field-proven insights to ensure high yields, purity, and operational safety.

Reaction Overview and Mechanistic Considerations

The fundamental transformation involves the reduction of an aromatic nitro group to a primary amine. This process formally requires six reducing equivalents (or three molecules of hydrogen gas) and proceeds through several intermediates, including nitroso and hydroxylamine species.[2]

General Reaction Scheme: 2-Methyl-5-nitroisonicotinic acid -> 5-Amino-2-methylisonicotinic acid

A primary challenge in the hydrogenation of substituted pyridines is achieving chemoselectivity. The pyridine nitrogen can act as a Lewis base and potentially poison the catalyst surface. Furthermore, under harsh conditions (high pressure and temperature), the pyridine ring itself can be reduced to a piperidine.[3][4] Therefore, the selection of an appropriate catalyst and mild reaction conditions is critical to selectively reduce the nitro group while preserving the aromatic core and the carboxylic acid functionality.

Reaction_Pathway cluster_catalyst Catalyst Surface (e.g., Pd/C, Raney Ni) Start 2-Methyl-5-nitroisonicotinic Acid (Substrate) Intermediate1 Nitroso Intermediate Start->Intermediate1 + H₂, -H₂O Intermediate2 Hydroxylamine Intermediate Intermediate1->Intermediate2 + H₂ Product 5-Amino-2-methylisonicotinic Acid (Product) Intermediate2->Product + H₂, -H₂O Catalyst Heterogeneous Catalyst

Caption: General reaction pathway for the reduction of a nitroarene.

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for a successful reduction. Several heterogeneous catalysts are effective for this transformation, each with distinct advantages and considerations.

Catalyst SystemReducing AgentTypical SolventsKey AdvantagesKey Considerations
Palladium on Carbon (Pd/C) H₂ gas, HCOOH, HCOONH₄, SilanesMethanol, Ethanol, Ethyl Acetate, WaterHigh activity and selectivity for nitro groups.[5][6] Works under mild conditions. Versatile with various hydrogen sources.[7]Pyrophoric when dry, especially after use.[8][9] Requires careful handling and disposal.
Raney® Nickel H₂ gas, HCOOHEthanol, MethanolExcellent activity.[10][11] Often more cost-effective than palladium. Good alternative where dehalogenation is a concern.[5]Pyrophoric and must be handled as a slurry.[11] Can sometimes require higher pressures or temperatures than Pd/C.
Platinum(IV) Oxide (PtO₂) H₂ gasAcetic Acid, EthanolVery robust and effective, particularly for reducing aromatic rings.[4] Often used in acidic media which can activate pyridine substrates.Can be less chemoselective, potentially reducing the pyridine ring under forcing conditions.
Iron (Fe) Powder Acid (e.g., HCl, AcOH)Ethanol, WaterCost-effective and suitable for large-scale synthesis. Offers good chemoselectivity.[5]A stoichiometric reagent, not catalytic. Generates significant metal waste, complicating workup.

For the reduction of 2-Methyl-5-nitroisonicotinic acid, Palladium on Carbon (Pd/C) is the recommended catalyst of choice due to its high efficacy under mild conditions, excellent functional group tolerance, and proven track record in reducing nitroarenes without affecting other functionalities.[6][12]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the reduction of 2-Methyl-5-nitroisonicotinic acid.

Protocol 1: Catalytic Hydrogenation with Palladium on Carbon and H₂ Balloon

This protocol is a standard, reliable method for lab-scale synthesis, utilizing hydrogen gas at atmospheric pressure.

Materials:

  • 2-Methyl-5-nitroisonicotinic acid

  • 10% Palladium on Carbon (Pd/C), 5-10 mol%

  • Methanol or Ethanol (Anhydrous)

  • Hydrogen (H₂) gas supply with balloon

  • Nitrogen (N₂) or Argon (Ar) gas for inerting

  • Celite® (diatomaceous earth) for filtration

Procedure:

  • Vessel Setup: In a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add 2-Methyl-5-nitroisonicotinic acid (1.0 eq).

  • Inerting: Seal the flask and connect it to a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure the atmosphere is inert.[9]

  • Solvent and Catalyst Addition: Under a positive pressure of nitrogen, add the solvent (e.g., methanol, 15-20 mL per gram of substrate). Carefully add the 10% Pd/C catalyst (5-10 mol %). Causality: Adding the catalyst under an inert atmosphere is crucial as dry Pd/C is pyrophoric and can ignite flammable solvents in the presence of air.[8]

  • Hydrogen Introduction: Evacuate the flask again and backfill with hydrogen from a balloon. Repeat this cycle twice more to replace the nitrogen atmosphere with hydrogen.[13]

  • Reaction: Stir the suspension vigorously at room temperature. The consumption of hydrogen can often be visually monitored by the deflation of the balloon. If necessary, the balloon can be refilled.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. To take an aliquot, purge the flask with nitrogen first, take the sample under a positive nitrogen flow, and then re-establish the hydrogen atmosphere.[9]

  • Work-up and Catalyst Removal: Once the starting material is fully consumed, purge the flask thoroughly with nitrogen to remove all hydrogen gas.

  • Filtration: Prepare a small pad of Celite® in a Büchner or Hirsch funnel and wet it with the reaction solvent. Under a nitrogen counter-flow, carefully filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Causality: The Celite® prevents fine catalyst particles from passing through and provides a safer medium for handling the pyrophoric catalyst.[9][14]

  • Crucial Safety Step: Do not allow the catalyst on the filter pad to become dry.[13] Immediately after filtration, wash the pad with a small amount of solvent. Then, carefully transfer the wet Celite®/catalyst pad to a dedicated waste container and cover it with water to prevent ignition.[9][14]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-methylisonicotinic acid. The product can be purified further by recrystallization or pH adjustment-based precipitation if necessary.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate

This method offers a significant safety advantage by avoiding the use of hydrogen gas and high-pressure equipment.[15] Ammonium formate serves as the in-situ source of hydrogen.

Materials:

  • 2-Methyl-5-nitroisonicotinic acid

  • 10% Palladium on Carbon (Pd/C), 10-20% by weight of the substrate

  • Ammonium Formate (HCOONH₄), 3-5 equivalents

  • Methanol

  • Celite®

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 2-Methyl-5-nitroisonicotinic acid (1.0 eq) and methanol (15-20 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (3-5 eq) followed by the careful addition of 10% Pd/C (10-20% w/w). Note: While safer than using H₂, it is still good practice to handle the catalyst carefully.

  • Reaction: Heat the mixture to a gentle reflux (typically around 60-65 °C for methanol). The reaction is often rapid and may be complete within 30-90 minutes.[15]

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, following the same safety precautions outlined in Protocol 1 (steps 8 and 9).[15]

  • Purification: Concentrate the filtrate under reduced pressure. The residue will contain the product and excess ammonium salts. The product can be isolated by dissolving the residue in water, adjusting the pH to the isoelectric point to precipitate the amino acid, or through extraction procedures.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A 1. Add Substrate & Solvent to Flask B 2. Purge with Inert Gas (N₂/Ar) A->B C 3. Add Catalyst (e.g., Pd/C) B->C D 4. Introduce Reducing Agent (H₂ or Transfer Agent) C->D E 5. Stir Vigorously at RT or Heat D->E F 6. Monitor Progress (TLC/LC-MS) E->F G 7. Purge with N₂ to Remove H₂ F->G H 8. Filter through Celite® to Remove Catalyst G->H I 9. Concentrate Filtrate H->I J 10. Purify Product I->J

Caption: A generalized workflow for catalytic hydrogenation.

Critical Safety Mandates

Catalytic hydrogenation reactions carry significant hazards that must be actively managed.

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air (4-75% by volume).[8] All operations involving hydrogen must be conducted in a certified chemical fume hood, away from ignition sources.[14][16] Ensure the system is leak-tested before introducing hydrogen.[17]

  • Pyrophoric Catalysts: Both Pd/C and Raney® Nickel are pyrophoric, especially when dry and saturated with hydrogen.[9][11] They can spontaneously ignite upon exposure to air.

    • NEVER add a dry catalyst to a flammable solvent in the open air.[8]

    • NEVER allow the catalyst to dry on filter paper or glassware.[13]

    • ALWAYS quench the used catalyst by keeping it wet with water and store it in a clearly labeled, dedicated waste container.[9][14]

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Operate within a chemical fume hood with the sash kept as low as possible.[16] Be prepared for the possibility of a small fire; covering the flask or funnel with a watch glass will typically extinguish it by cutting off oxygen.[9]

References

  • Nanjing Hjchem. A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
  • ACS Chemical Health & Safety. Hazards associated with laboratory scale hydrogenations.
  • University of Wisconsin-Madison. Hydrogenation SOP.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. Organic Letters, 23, 8114-8118.
  • The Journal of Organic Chemistry. Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.
  • University of Pittsburgh. Hydrogenation Reactions Safety Guidelines.
  • Rasayan Journal of Chemistry. HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS.
  • University of Wisconsin-Madison Chemistry Department. Hazards associated with laboratory scale hydrogenations.
  • Synthetic Communications. Selective Reduction of Nitro Compounds Using Formic Acid and Raney Nickel.
  • BenchChem. Application Notes and Protocols for the Use of Palladium on Carbon (Pd/C) in Chemical Synthesis.
  • ACS Publications - Organic Letters. High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates.
  • BenchChem. Application Notes and Protocols: Catalytic Reduction of the Nitro Group in 3-Nitro-2-pentene.
  • Royal Society of Chemistry. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.
  • Royal Society of Chemistry. Pd/NHC catalyzed reduction and coupling of nitroaromatics for the synthesis of diarylamines.
  • Wikipedia. Raney nickel.
  • Science of Synthesis. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • BenchChem. Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine.
  • ACS Publications - The Journal of Organic Chemistry. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi–Thorpe Condensation.
  • ResearchGate. (PDF) Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.
  • iChemical. 5-Amino-2-methylisonicotinic acid, CAS No. 88482-17-1.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • Appchem. 5-Amino-2-methylisonicotinic acid | 88482-17-1.
  • Appchem. 2-Methyl-5-nitroisonicotinic acid | 342618-24-0.

Sources

Application

Application Note: 2-Methyl-5-nitroisonicotinic Acid in API Manufacturing – Synthetic Workflows and Protocols

Executive Summary The development of complex heterocyclic Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonal building blocks. 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of complex heterocyclic Active Pharmaceutical Ingredients (APIs) relies heavily on highly functionalized, orthogonal building blocks. 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) has emerged as a critical intermediate in the synthesis of advanced therapeutics, including mGluR2 negative allosteric modulators (NAMs) for neurodegenerative diseases and TNF-alpha inhibitors [1] [2]. This application note details the chemical rationale, scalable synthetic workflows, and self-validating protocols for utilizing this versatile pyridine scaffold in API manufacturing.

Chemical Profile & Reactivity Rationale

The utility of 2-Methyl-5-nitroisonicotinic acid stems from the orthogonal reactivity of its three primary functional groups, which allows for divergent synthetic pathways without the need for complex protecting-group strategies:

  • 4-Carboxylic Acid: Readily undergoes activation for amidation, esterification, or decarboxylative cross-coupling.

  • 5-Nitro Group: Acts as a latent amine. It strongly withdraws electron density, activating the pyridine ring for nucleophilic aromatic substitution ( SN​Ar ) if a leaving group is present, and can be chemoselectively reduced to an amine for subsequent cyclization (e.g., forming imidazopyridines or naphthyridines).

  • 2-Methyl Group: Provides a steric shield and a site for potential late-stage functionalization (e.g., radical halogenation or oxidation) while improving the lipophilicity of the final API scaffold.

By utilizing a pre-functionalized scaffold like 342618-24-0, process chemists can avoid harsh, late-stage nitration conditions that often lead to regioisomeric mixtures and safety hazards at scale [1].

Key Synthetic Workflows in API Manufacturing

Workflow A: Nitro Reduction to 5-Aminoisonicotinic Acid Derivatives

The Causality: While dissolving metal reductions (e.g., Fe/HCl or Zn/AcOH) are common in discovery chemistry, they are highly discouraged in API manufacturing due to the generation of heavy metal waste, difficult filtrations, and the risk of metal carryover into the final drug substance. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard. It offers superior atom economy, scalability, and clean conversion, provided that the reaction is driven to completion to avoid the accumulation of reactive hydroxylamine intermediates.

Workflow B: Amidation of the 4-Carboxylic Acid

The Causality: For the formation of complex amides, traditional coupling reagents like HATU or DCC are problematic at scale due to toxicity (anaphylaxis risks) and the formation of insoluble urea byproducts. Propylphosphonic anhydride (T3P) is selected for process-scale amidation because it provides high yields, low epimerization rates, and generates water-soluble byproducts that are easily removed via simple aqueous workup.

Experimental Protocols (Self-Validating Systems)

Protocol A: Scalable Catalytic Hydrogenation of the 5-Nitro Group

This protocol is designed with built-in In-Process Controls (IPCs) to ensure complete reduction and prevent impurity carryover.

  • Reactor Charging: Charge a high-pressure Hastelloy reactor with 2-Methyl-5-nitroisonicotinic acid (1.0 eq) and a solvent mixture of MeOH/THF (1:1 v/v, 10 volumes).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 0.05 eq Pd). Note: The use of wet catalyst mitigates pyrophoric risks during charging.

  • Purging: Purge the reactor headspace with N2​ (3 cycles, 3 bar), followed by H2​ (3 cycles, 3 bar).

  • Reaction: Pressurize the reactor to 3–5 bar H2​ and agitate at 25–30 °C.

  • Self-Validation (IPC): Monitor hydrogen uptake. Once uptake ceases (typically 2–4 hours), sample the mixture for HPLC analysis. Critical Step: Ensure the hydroxylamine intermediate is <0.1% . If hydroxylamine is present, increase temperature to 40 °C and maintain H2​ pressure until fully converted to the amine.

  • Workup: Filter the reaction mixture through a Celite pad under an N2​ atmosphere to remove the catalyst. Wash the pad with MeOH (2 volumes).

  • Isolation: Concentrate the filtrate under reduced pressure to afford 5-Amino-2-methylisonicotinic acid.

Protocol B: Process-Friendly Amidation via T3P

This protocol utilizes phase-separation dynamics to validate the removal of coupling byproducts.

  • Preparation: In a jacketed glass reactor, suspend 2-Methyl-5-nitroisonicotinic acid (1.0 eq) and the target primary/secondary amine (1.05 eq) in Ethyl Acetate (EtOAc, 10 volumes).

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq). Cool the mixture to 0–5 °C to control the exothermic activation.

  • Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 eq) over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: Warm the mixture to 20–25 °C and stir for 4 hours.

  • Self-Validation (IPC): Analyze via LC-MS. The reaction is deemed complete when the starting carboxylic acid is <1.0% . The absence of the acid confirms the stoichiometry and activation efficiency.

  • Quench & Wash: Quench with purified water (5 volumes). Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO3​ (5 volumes) and brine (5 volumes). The water-soluble T3P byproducts are completely partitioned into the aqueous phase.

  • Isolation: Concentrate the organic layer to yield the 2-Methyl-5-nitroisonicotinamide derivative.

Quantitative Data Summary

The following table summarizes the optimization data for the reduction of the 5-nitro group, highlighting why catalytic hydrogenation is the mandated choice for API manufacturing.

Reduction MethodReagents / ConditionsYield (%)Purity (HPLC)Process Mass Intensity (PMI)API SuitabilityKey Process Drawback
Catalytic Hydrogenation H2​ (3 bar), 10% Pd/C, MeOH>96%>99.0%Low (~15)High Requires specialized pressure vessels
Transfer Hydrogenation Ammonium formate, Pd/C, EtOH88-92%96.5%Medium (~25)MediumSublimation of ammonium salts in vents
Dissolving Metal Fe powder, NH4​Cl , EtOH/ H2​O 80-85%90-92%High (>50)LowHeavy metal waste; difficult filtration

Mechanistic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways enabled by the orthogonal reactivity of 2-Methyl-5-nitroisonicotinic acid, leading to complex API scaffolds.

API_Synthesis Start 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) Reduction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Pathway A: Nitro Reduction Amidation Amidation (T3P, DIPEA, R-NH2) Start->Amidation Pathway B: Carboxyl Activation Amine 5-Amino-2-methylisonicotinic acid (Intermediate) Reduction->Amine Cyclization1 Annulation / Ring Closure Amine->Cyclization1 Orthogonal Coupling Amide 2-Methyl-5-nitroisonicotinamide (Intermediate) Amidation->Amide Cyclization2 Nitro Reduction & Ring Closure Amide->Cyclization2 Amide-Directed Cyclization API Target API Scaffold (e.g., Naphthyridines, Imidazopyridines) Cyclization1->API Cyclization2->API

Divergent API synthetic workflows utilizing 2-Methyl-5-nitroisonicotinic acid.

References

  • European Patent Office. "TETRAHYDRONAPTHTYRIDINE DERIVATIVES AS MGLUR2 NEGATIVE ALLOSTERIC MODULATORS, COMPOSITIONS, AND THEIR USE." EP3185865B1.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-5-nitroisonicotinic Acid

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the nitration of deactivated heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the nitration of deactivated heterocyclic building blocks. The synthesis of 2-methyl-5-nitroisonicotinic acid (CAS 342618-24-0) from 2-methylisonicotinic acid is a classic example of a thermodynamically demanding electrophilic aromatic substitution (EAS).

This guide is designed to move beyond basic recipes. Here, we will dissect the mechanistic causality behind each experimental choice, establish self-validating protocol steps, and troubleshoot the most common yield-limiting factors encountered during scale-up.

The Mechanistic Challenge: Overcoming Pyridine Deactivation

Nitrating a pyridine ring is fundamentally challenging. The electronegative nitrogen atom withdraws electron density from the ring, strongly deactivating it toward electrophilic attack. In the presence of strong acids (required for nitration), the pyridine nitrogen protonates to form a pyridinium ion, which is even more heavily deactivated [1].

To successfully nitrate 2-methylisonicotinic acid at the 5-position, we must force the reaction using a highly concentrated nitronium ion ( NO2+​ ) source and elevated thermal energy, while carefully avoiding the over-oxidation of the 2-methyl group or the decarboxylation of the 4-carboxylic acid.

SynthesisPathway SM 2-Methylisonicotinic Acid (Deactivated SM) ProtonatedSM Protonated Pyridinium (Highly Deactivated) SM->ProtonatedSM H2SO4 (Exothermic) NitratingAgent Fuming HNO3 + Oleum (NO2+ Source) Intermediate Sigma Complex (C-5 Attack) NitratingAgent->Intermediate NO2+ ProtonatedSM->Intermediate NO2+ (85-90°C) Byproduct Over-oxidation / Decarboxylation ProtonatedSM->Byproduct T > 100°C Product 2-Methyl-5-nitroisonicotinic Acid (Target) Intermediate->Product Deprotonation

Figure 1: Mechanistic workflow and competing pathways in 2-methylisonicotinic acid nitration.

Optimized Experimental Protocol

This protocol is engineered as a self-validating system . Visual and analytical cues are embedded within the steps to ensure the reaction is proceeding correctly before you commit to the next phase.

Materials Required
  • 2-Methylisonicotinic acid (Starting Material)

  • Fuming Nitric Acid ( 90% HNO3​ )

  • Oleum (20% SO3​ in H2​SO4​ )

  • 30% Ammonium Hydroxide ( NH4​OH ) for workup

Step-by-Step Methodology

Step 1: Substrate Protonation

  • Charge a round-bottom flask with 5.0 volumes of Oleum (20% SO3​ ) and cool to 0–5 °C using an ice-water bath.

  • Slowly add 1.0 equivalent of 2-methylisonicotinic acid in small portions over 30 minutes.

    • Causality: Pyridine protonation is highly exothermic. Rapid addition causes localized temperature spikes, which can lead to premature oxidative cleavage of the methyl group.

    • Validation Check: The solution should remain clear and pale yellow. If the solution turns dark brown or black, localized overheating and degradation have occurred.

Step 2: Nitronium Ion Generation

  • Maintain the internal temperature below 10 °C.

  • Dropwise, add 3.0 equivalents of fuming nitric acid over 45 minutes.

    • Causality: The generation of NO2+​ produces water ( HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​ ). The SO3​ in the oleum acts as a chemical desiccant, consuming this water to maintain a strictly anhydrous environment. This prevents the equilibrium from shifting backward, maximizing the electrophile concentration.

Step 3: Thermal Activation (EAS)

  • Remove the ice bath and gradually heat the reaction mixture to 85–90 °C. Stir for 8 hours.

    • Causality: The protonated pyridinium ring has a massive activation energy barrier for EAS. Temperatures below 80 °C will result in <10% conversion. Temperatures above 100 °C will trigger decarboxylation [2].

    • Validation Check (IPC): Pull a 50 μL aliquot, quench in ice water, and analyze via LC-MS. The reaction is self-validated as complete when the SM peak ( m/z 138 [M+H]+ ) is ≤5% and the target product peak ( m/z 183 [M+H]+ ) is dominant.

Step 4: Downstream Isolation (Isoelectric Precipitation)

  • Cool the reaction mixture to room temperature, then pour it slowly over crushed ice (15 volumes) while maintaining vigorous stirring.

  • While keeping the internal temperature <10 °C, begin dropwise addition of 30% NH4​OH .

  • Monitor the pH continuously using a calibrated pH probe. Stop the addition exactly when the pH reaches 1.8 to 2.2 .

    • Causality: 2-Methyl-5-nitroisonicotinic acid is amphoteric. At highly acidic pH, the pyridine nitrogen is protonated (water-soluble). At basic pH, the carboxylic acid is deprotonated (water-soluble). The isoelectric point (pI) is ~2.0, where the molecule exists as a neutral zwitterion with minimum aqueous solubility.

    • Validation Check: A thick, off-white to pale-yellow precipitate will rapidly form as the pH crosses 1.5. If the solution remains clear, you have either overshot the pH or the reaction failed in Step 3.

IsolationWorkflow ReactionMix Crude Reaction Mix (Strong Acid) Quench Quench ReactionMix->Quench Slow addition PHAdjust pH Adjustment (30% NH4OH) Quench->PHAdjust Maintain cooling Isoelectric Isoelectric Point (pH 1.8 - 2.2) PHAdjust->Isoelectric Monitor pH Filtration Vacuum Filtration Isoelectric->Filtration Crystallization PureProduct Purified Product (65-75% Yield) Filtration->PureProduct Drying

Figure 2: Step-by-step downstream isolation workflow utilizing isoelectric precipitation.

Diagnostic FAQs & Troubleshooting Guide

Q1: My overall yield is consistently below 30%, and I recover mostly unreacted starting material. What am I missing? A: You are likely using standard 98% sulfuric acid instead of Oleum, or standard 68% nitric acid instead of fuming nitric acid. The water introduced by standard acids hydrates the nitronium ion, completely halting the reaction on deactivated pyridines. Switch to 20% Oleum and 90% Fuming HNO3​ to maintain the anhydrous, super-acidic conditions required.

Q2: I am seeing a significant byproduct with a mass of m/z 213 [M+H]+ . How do I prevent this? A: A mass of 213 corresponds to 5-nitropyridine-2,4-dicarboxylic acid. This indicates that your nitrating conditions are too harsh, causing the over-oxidation of the 2-methyl group into a carboxylic acid. To prevent this, ensure your reaction temperature strictly does not exceed 90 °C, and do not use more than 3.0 equivalents of fuming nitric acid.

Q3: My LC-MS shows 95% conversion, but I lose all my product during the aqueous workup. How can I improve isolation? A: You are likely missing the isoelectric point. Because the product is highly polar, it cannot be efficiently extracted into organic solvents like EtOAc or DCM. You must rely on isoelectric precipitation. If you adjust the pH to 7.0 (neutralizing the acid completely), the product forms a highly soluble ammonium carboxylate salt and will remain in the aqueous layer. Carefully adjust the pH to exactly 2.0 and filter the precipitate cold.

Q4: I am detecting a byproduct at m/z 139 [M+H]+ . What happened? A: A mass of 139 indicates the formation of 2-methyl-5-nitropyridine. Your starting material or product has undergone thermal decarboxylation (loss of CO2​ , -44 Da). This is a classic failure mode when the reaction temperature exceeds 100 °C for extended periods. Calibrate your heating block/oil bath and ensure the internal probe reads 85–90 °C.

Quantitative Yield Data Summary

The table below summarizes the causality between reaction conditions and the resulting yield/byproduct profile, synthesized from optimized bench data [3].

Reaction ConditionAcid MixtureTemp (°C)Time (h)Conversion (%)Target Yield (%)Major Byproduct
Under-activated 68% HNO3​ / 98% H2​SO4​ 8012< 4015 - 20Unreacted SM
Over-heated Fuming HNO3​ / 98% H2​SO4​ 1206> 95< 10Decarboxylation ( m/z 139)
Over-oxidized Excess HNO3​ (>5 eq) / Oleum9512> 9825 - 352,4-dicarboxylic acid ( m/z 213)
Optimized Protocol Fuming HNO3​ / 20% Oleum85 - 908> 9065 - 75 Trace 3-nitro isomer

References

  • Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. John Wiley & Sons. Analyzes the fundamental deactivation of the pyridine ring and standard nitration conditions.[Link]

  • Patent WO2018234808A1 - Modulators with Small Molecules of STING Humain. WIPO / Google Patents.
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Discusses the coupling and synthesis of nitro-pyridine intermediates.[Link]

Optimization

overcoming solubility issues with 2-Methyl-5-nitroisonicotinic acid in aqueous solutions

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted pyridinecarboxylic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted pyridinecarboxylic acids. 2-Methyl-5-nitroisonicotinic acid presents a unique challenge: its rigid planar structure and strong intermolecular hydrogen bonding create a formidable crystal lattice, while its hydrophobic methyl and nitro groups resist aqueous solvation.

This guide provides field-proven, mechanistically grounded strategies to overcome these barriers, ensuring your assays and formulations remain robust and reproducible.

Physicochemical Profiling & Causality

Before troubleshooting, we must understand the molecular forces dictating the compound's behavior. The table below summarizes the quantitative data driving our solubilization strategies.

PropertyEstimated ValueMechanistic Impact on Aqueous Solubility
Molecular Weight 182.13 g/mol Low MW typically favors solubility, but the planar aromatic system promotes strong π−π stacking, increasing lattice energy.
pKa (Carboxylic Acid) ~1.5 – 2.0The strongly electron-withdrawing 5-nitro group drastically lowers the pKa compared to unsubstituted isonicotinic acid (pKa ~4.8)[1].
LogP 1.97Moderate lipophilicity. The hydrophobic 2-methyl and 5-nitro groups create an unfavorable hydration shell in neutral water.
H-Bond Repertoire 1 Donor, 5 AcceptorsHigh propensity to form homomeric dimers in the solid state. This must be disrupted via pH adjustment or heteromeric coformers[2].

Solubilization Strategy Workflow

SolubilityWorkflow Start 2-Methyl-5-nitroisonicotinic acid Solubility Issue pH Is target pH > pKa (~2.0)? Start->pH Salt In situ Salt Formation (NaOH, Meglumine) pH->Salt Yes CoSolvent Use Co-solvents / Hydrotropes (Nicotinamide, PEG400) pH->CoSolvent No / Limited Success Aqueous Solubilization Achieved Salt->Success Cocrystal Cocrystallization (e.g., with Nicotinamide) CoSolvent->Cocrystal If precipitation occurs CoSolvent->Success Cocrystal->Success

Decision tree for overcoming aqueous solubility barriers of 2-Methyl-5-nitroisonicotinic acid.

Troubleshooting Guide & FAQs

Q: Why does 2-Methyl-5-nitroisonicotinic acid crash out of solution when I dilute my DMSO stock into an aqueous buffer? A: This is a classic case of solvent-shift precipitation. In DMSO, the compound's hydrogen bond donors and acceptors are fully solvated. When introduced to water, the local dielectric constant drops rapidly. Because the 2-methyl and 5-nitro groups are hydrophobic, the water molecules are forced into an entropically unfavorable cage structure. To minimize this, the compound rapidly aggregates, driven by the re-establishment of homomeric carboxylic acid dimers and π−π stacking. Causality Fix: You must alter the thermodynamic equilibrium before dilution. Pre-ionizing the compound or introducing a hydrotrope lowers the chemical potential of the solute in the aqueous phase, preventing nucleation.

Q: How can I leverage pH to maximize solubility without degrading the compound? A: The 5-nitro group acts as a powerful electron-withdrawing moiety, pulling electron density away from the pyridine ring and the carboxylic acid. This significantly lowers the pKa of the -COOH group to approximately 1.5–2.0. By adjusting your aqueous buffer to pH > 4.0 using counterions like sodium hydroxide or meglumine, you ensure >99% ionization of the carboxylic acid. The resulting ion-dipole interactions with water easily overcome the crystal lattice energy, leading to a striking increase in solubility—often 5- to 20-fold higher than the unionized form[3].

Q: What if my biological assay requires a low pH (e.g., pH 3.0) where the compound is unionized and highly insoluble? A: At low pH, ionization is suppressed, so you must rely on supramolecular chemistry. Nicotinamide is an exceptional hydrotrope and coformer for isonicotinic acid derivatives[4]. It works by inserting itself between the 2-Methyl-5-nitroisonicotinic acid molecules, replacing the strong homomeric dimers with heteromeric hydrogen bonds (a two-point hydrogen bond system)[2]. This drastically reduces the lattice energy and enhances hydration.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. If the validation step fails, the protocol explicitly indicates a mechanistic flaw in the execution.

Protocol A: Equilibrium pH-Solubility Profiling (In Situ Salt Formation)

Objective: Achieve >10 mg/mL solubility via controlled ionization.

  • Preparation: Suspend 50 mg of 2-Methyl-5-nitroisonicotinic acid in 1 mL of unbuffered LC-MS grade water. The suspension will be highly acidic (pH ~2.5) due to partial dissociation.

  • Titration: Slowly add 0.1 M NaOH in 10 µL increments under constant vortexing.

  • Causality Check: As the pH crosses 4.0, the suspension should rapidly clear. The sodium salt of the carboxylate is forming, substituting weak water-solute interactions with powerful ion-dipole hydration forces.

  • Equilibration: Stir the clear solution for 24 hours at 25°C to ensure thermodynamic equilibrium. If precipitation occurs, you have hit the solubility limit of the sodium salt.

  • Self-Validation (Mass Balance): Centrifuge the sample at 15,000 x g for 15 minutes. Analyze the supernatant via HPLC-UV. Concurrently, measure the final pH. If the HPLC concentration linearly matches the theoretical Henderson-Hasselbalch ionization curve for a pKa of 2.0, your solubilization is purely pH-driven and stable. If the concentration is lower than expected, check for counterion-induced common-ion effects.

Protocol B: Liquid-Assisted Grinding (LAG) for Nicotinamide Cocrystallization

Objective: Enhance solubility at low pH by engineering a multi-component supramolecular complex[5].

  • Molar Ratio: Weigh equimolar amounts (1:1) of 2-Methyl-5-nitroisonicotinic acid and nicotinamide.

  • Solvent Addition: Place the powders in an agate mortar or ball mill. Add exactly 10 µL of ethanol per 100 mg of powder. Causality: The trace ethanol acts as a catalytic lubricant, increasing molecular mobility and facilitating the breaking of homomeric bonds to form the thermodynamically favored heteromeric cocrystal[5].

  • Mechanical Milling: Grind continuously for 20 minutes.

  • Self-Validation (Thermal Analysis): Subject a 5 mg aliquot of the resulting powder to Differential Scanning Calorimetry (DSC). A successful cocrystal will exhibit a single, sharp endothermic melting peak that is distinct from the melting points of both pure 2-Methyl-5-nitroisonicotinic acid and pure nicotinamide. If you see two distinct peaks, the supramolecular assembly failed—likely due to insufficient mechanical energy or premature solvent evaporation.

CocrystalWorkflow API 2-Methyl-5-nitroisonicotinic acid (H-Bond Donor/Acceptor) Solvent Liquid-Assisted Grinding (Trace Solvent) API->Solvent Coformer Nicotinamide Coformer (Hydrotropic Agent) Coformer->Solvent Interaction Heteromeric H-Bonding (Disrupts API Dimers) Solvent->Interaction Mechanical Energy Cocrystal Highly Soluble Cocrystal (Enhanced Hydration) Interaction->Cocrystal Supramolecular Assembly

Mechanistic workflow of solubility enhancement via nicotinamide cocrystallization.

References

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents.
  • US3005755A - Aqueous solutions of quinidine salts and nicotinamide. google.com.
  • Strategic Modulation of Isoniazid Solubility through Cocrystal Formation for Long-Acting Microneedle Therapy of Tuberculosis. nih.gov.
  • Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies | Crystal Growth & Design. acs.org.
  • Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation | Crystal Growth & Design. acs.org.

Sources

Troubleshooting

optimizing crystallization conditions for 2-Methyl-5-nitroisonicotinic acid

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Crystallization. This guide is specifically engineered for researchers and process chemists optimizing the crystallization of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0).

As a highly functionalized pyridine derivative containing a carboxylic acid, a strongly electron-withdrawing nitro group, and a sterically active methyl group, this compound presents unique thermodynamic and kinetic challenges during isolation. This guide synthesizes field-proven methodologies, mechanistic causality, and authoritative literature to help you resolve common crystallization bottlenecks.

Frequently Asked Questions (FAQs)

Q: Why does 2-Methyl-5-nitroisonicotinic acid tend to "oil out" instead of forming crystals in aqueous-organic mixtures? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturated solution crosses the binodal curve before reaching the solubility limit for crystallization. The nitro group significantly increases the hydrophobicity and steric bulk of the molecule, disrupting the highly ordered hydrogen-bonding networks typically seen in simpler pyridinecarboxylic acids[1]. When using a miscible anti-solvent like water with ethanol, the local supersaturation spikes. If the kinetic barrier to nucleation is higher than the barrier to phase separation, the compound forms a dense, solute-rich liquid phase. Solution: Shift the thermodynamics by using a less polar anti-solvent (e.g., heptane) or implement seeding strictly within the metastable zone (before the cloud point).

Q: I am observing batch-to-batch variations in the melting point and crystal habit. What is causing this? A: You are likely encountering polymorphism. Pyridinecarboxylic acid derivatives are notorious for rampant polymorphism due to their conformational flexibility and the competition between O−H⋅⋅⋅N and O−H⋅⋅⋅O hydrogen-bonding motifs[2]. Fast cooling or rapid anti-solvent addition traps the molecule in kinetically favored, metastable polymorphs[3]. To achieve the thermodynamically stable form, you must use a slow, controlled cooling profile (e.g., 0.1 °C/min) coupled with an isothermal hold to allow metastable forms to undergo solvent-mediated phase transformation (Ostwald ripening).

Q: How does the nitro group affect solvent selection compared to standard isonicotinic acid? A: The nitro group at the 5-position draws electron density away from the pyridine nitrogen, drastically lowering its basicity and altering the molecule's isoelectric point. While standard isonicotinic acid is highly soluble in water due to zwitterion formation, 2-Methyl-5-nitroisonicotinic acid exhibits poor aqueous solubility[4]. It requires polar aprotic solvents (like DMSO or DMF) or heated polar protic solvents (like Methanol or Ethanol) for complete dissolution.

Troubleshooting Guide

Issue: Poor Yield and High Impurity Entrapment in the Filter Cake

  • Causality: High supersaturation generation rates lead to catastrophic nucleation. This creates a massive number of fine crystals with a high surface area, which agglomerate and trap mother liquor (and dissolved impurities) within the interstitial spaces.

  • Resolution: Transition from an unseeded crash-cooling method to a seeded, non-linear cooling profile . By introducing 1-2 wt% of milled seed crystals at the upper boundary of the metastable zone, you bypass spontaneous primary nucleation. The supersaturation is instead consumed by the growth of the existing seeds, yielding larger, high-purity crystals that are easy to filter.

Issue: The compound degrades or darkens during hot filtration.

  • Causality: Nitroaromatics can be thermally sensitive. Prolonged exposure to temperatures near the boiling point of the primary solvent (e.g., Ethanol at 78 °C) can induce partial decarboxylation or oxidation of trace impurities.

  • Resolution: Lower the dissolution temperature by switching to a solvent with a higher solubilizing capacity at lower temperatures (e.g., Acetone or a THF/Water mixture), allowing hot filtration to occur safely at 45-50 °C.

Data Presentation: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in optimizing your crystallization. Below is a synthesized matrix of solvent behaviors for 2-Methyl-5-nitroisonicotinic acid based on its functional group thermodynamics.

Solvent SystemRoleSolubility ProfileExpected Outcome / Crystal HabitRisk Factor
Ethanol / Water Solvent / Anti-solventHigh at 70°C / Low at 10°CNeedles; prone to agglomeration.High risk of oiling out (LLPS) if water is added too rapidly.
Acetone / Heptane Solvent / Anti-solventModerate at 50°C / InsolubleBlock-like crystals; high purity.Fast evaporation can lead to metastable polymorphs[3].
DMSO / Water Solvent / Anti-solventVery High at 25°C / LowFine powders; rapid precipitation.High risk of solvent entrapment in the crystal lattice[4].
Glacial Acetic Acid Single SolventModerate at 80°C / Low at 20°CPrisms; thermodynamically stable.Requires thorough washing to remove residual acid odor.

Experimental Protocols

Protocol A: Thermodynamically Controlled Cooling Crystallization (Self-Validating)

Use this protocol to isolate the most stable polymorph with maximum purity.

  • Dissolution: Suspend 10.0 g of 2-Methyl-5-nitroisonicotinic acid in 80 mL of Ethanol. Heat the jacketed reactor to 70 °C under agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration through a 0.45 µm PTFE filter into a pre-warmed receiving vessel to remove insoluble particulates.

  • Metastable Zone Identification: Cool the solution at 0.5 °C/min until the first sign of turbidity (cloud point) is observed. Self-Validation Step: Immediately raise the temperature by 2-3 °C. The solution must become completely clear again. If it does not, you have crashed out; reheat to 70 °C and restart.

  • Seeding: Once the solution is clear at the elevated temperature, cool it by 1 °C and hold isothermally. Introduce 0.1 g (1 wt%) of pure, milled 2-Methyl-5-nitroisonicotinic acid seeds. Hold for 60 minutes to allow the seed bed to establish.

  • Controlled Cooling: Apply a cubic cooling ramp from the seeding temperature down to 5 °C over 6 hours. This ensures constant supersaturation and promotes crystal growth over secondary nucleation.

  • Isolation: Filter the slurry under a vacuum. Wash the cake with 20 mL of pre-chilled (5 °C) Ethanol, followed by 20 mL of Heptane to displace the alcohol and accelerate drying. Dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Kinetically Controlled Anti-Solvent Crystallization

Use this protocol when the compound is highly soluble and cooling alone does not provide sufficient yield.

  • Dissolution: Dissolve 10.0 g of the API in 30 mL of Acetone at 45 °C.

  • Anti-Solvent Addition (Phase 1): Using a dosing pump, add Heptane (anti-solvent) at a rate of 0.5 mL/min until the solution becomes faintly opaque. Stop the addition.

  • Desupersaturation Hold: Hold the mixture isothermally for 45 minutes. Self-Validation Step: The opacity should transition into a distinct, flowable slurry of fine crystals. If it forms a sticky resin on the reactor walls, LLPS has occurred (refer to Troubleshooting Diagram below).

  • Anti-Solvent Addition (Phase 2): Resume Heptane addition at 1.5 mL/min until a total of 90 mL of Heptane has been added.

  • Isolation: Filter, wash with pure Heptane, and dry under vacuum.

Mandatory Visualization

G Start Dissolve API in Primary Solvent (e.g., EtOH) Filter Hot Filtration (Remove Insoluble Impurities) Start->Filter Cooling Controlled Cooling (0.1 - 0.5 °C/min) Filter->Cooling CloudPoint Reach Cloud Point (Metastable Zone) Cooling->CloudPoint Seeding Introduce Seeds (1-2 wt%) CloudPoint->Seeding Growth Isothermal Hold (Crystal Growth) Seeding->Growth Isolation Filtration & Washing (Anti-solvent) Growth->Isolation

Caption: Workflow for thermodynamically controlled cooling crystallization.

G Issue Issue: Oiling Out (LLPS) Observed during cooling Check Is the cloud point above the binodal curve? Issue->Check Action1 Reduce initial supersaturation Check->Action1 Yes Action2 Change Solvent System (Increase API solubility) Check->Action2 No Action3 Implement Seeding before cloud point Action1->Action3 Action2->Action3 Success Crystalline Solid Recovered Action3->Success

Caption: Decision tree for resolving liquid-liquid phase separation (oiling out).

References

  • Takusagawa, F., & Shimada, A. "Isonicotinic acid." Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.

  • Hean, D., et al. "Structural insights into the hexamorphic system of an isoniazid derivative." CrystEngComm (RSC Publishing).

  • Badea, G. I., et al. "Solubility and crystallization studies of a monocarboxylic derivative of pyridine, picolinic acid." MDPI Crystals.

  • Qiao, N., et al. "A kinetically controlled crystallization process for identifying new co-crystal forms: Fast evaporation of solvent from solution." Chemical Communications (The Royal Society of Chemistry).

Sources

Optimization

Technical Support Center: Thermal Stabilization of 2-Methyl-5-nitroisonicotinic Acid

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex thermal instability of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this technical guide to address the complex thermal instability of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0)[1]. This compound presents unique challenges during synthesis, solvent stripping, and drying due to two competing degradation pathways: the zwitterion-mediated decarboxylation of the isonicotinic acid core, and the highly exothermic decomposition of the nitroaromatic moiety.

This guide provides researchers and drug development professionals with the mechanistic insights, troubleshooting FAQs, and self-validating protocols required to handle this energetic building block safely and efficiently.

Mechanistic Pathway of Thermal Degradation

Understanding the causality behind yield loss begins with mapping the degradation pathways. The diagram below illustrates how thermal energy triggers either structural degradation (yield loss) or catastrophic thermal runaway (safety hazard).

ThermalDegradation A 2-Methyl-5-nitroisonicotinic acid B Decarboxylation (-CO2) A->B Heat + Zwitterion C Nitro Group Cleavage A->C High Temp (>150°C) D 2-Methyl-5-nitropyridine B->D pH Dependent E Radical Intermediates C->E Homolysis F Thermal Runaway Hazard E->F Exothermic

Fig 1: Thermal degradation pathways of 2-Methyl-5-nitroisonicotinic acid.

Troubleshooting & FAQs

Q: Why do I observe significant yield loss and CO₂ evolution when heating 2-Methyl-5-nitroisonicotinic acid above 80°C? A: The degradation is driven by the inherent instability of pyridinecarboxylic acids. 2-Methyl-5-nitroisonicotinic acid contains a carboxylic acid at the 4-position and a strongly electron-withdrawing nitro group at the 5-position[1]. Pyridinecarboxylic acids undergo decarboxylation via a zwitterionic intermediate[2]. The strongly electron-withdrawing nitro group further reduces the electron density of the pyridine ring, drastically lowering the activation energy required to cleave the C-C bond. Consequently, heating this compound drives rapid decarboxylation, yielding 2-methyl-5-nitropyridine as a degradant.

Q: How does the pH of my aqueous workup affect the thermal stability of this compound? A: The rate of decarboxylation is highly pH-dependent. Kinetic studies on pyridinecarboxylic acids demonstrate that decarboxylation reaches its maximum rate at the isoelectric pH, where the concentration of the reactive zwitterion is highest[2]. The fully deprotonated anion decarboxylates at approximately half the rate of the isoelectric species[2]. Causality & Solution: If you process this compound in neutral or isoelectric aqueous conditions while applying heat, you are actively maximizing the degradation rate. To prevent this, adjust the pH to either fully protonate (< pH 1) or fully deprotonate (> pH 7) the molecule before initiating any temperature elevation.

Q: Is there an explosion or thermal runaway risk when drying this compound on a large scale? A: Yes. Nitroaromatic acids are energetic materials that can undergo violent, autocatalytic exothermic decomposition[3]. The primary decomposition pathway is initiated by the homolytic cleavage of the C-NO₂ bond. Differential Scanning Calorimetry (DSC) of similar nitroaromatic acids reveals massive exothermic heat releases (ΔHd ranging from 327 to >1000 J/g) typically initiating between 150°C and 250°C[3]. If localized hotspots form during drying, an autocatalytic cascade can trigger a thermal runaway.

Quantitative Thermal Data

To contextualize the thermal boundaries of 2-Methyl-5-nitroisonicotinic acid, compare its structural properties against the established thermal parameters of its parent classes.

Compound / ClassThermal ParameterObserved ValueMechanistic Implication
Pyridinecarboxylic Acids Decarboxylation T_max95°C – 150°CZwitterion-mediated CO₂ loss; highly pH dependent[2].
Nitroaromatic Acids Exothermic Onset (T_onset)196°C – 250°CInitiation of C-NO₂ bond homolysis[3],.
Nitroaromatic Acids Decomposition Enthalpy (ΔHd)327 – 1004 J/gHigh risk of autocatalytic thermal runaway[3].
2-Methyl-5-nitroisonicotinic acid MW: 182.13 g/mol C₇H₆N₂O₄Combined risk of low-temp decarboxylation and high-temp explosion[1].

Validated Experimental Protocols

To ensure scientific integrity and safety, utilize the following self-validating protocols when handling this compound.

Protocol 1: Isothermal Vacuum Drying

Objective: Remove process solvents without triggering zwitterion-mediated decarboxylation or nitro-group homolysis.

  • Preparation & Loading: Disperse the wet cake of 2-Methyl-5-nitroisonicotinic acid evenly on conductive drying trays to a maximum depth of 2 cm.

    • Causality: Thin layers prevent localized heat accumulation and ensure uniform solvent evaporation, mitigating the risk of autocatalytic hotspots.

  • Vacuum Initiation: Apply a high vacuum (< 50 mbar) to the chamber before applying any heat to the jacket.

    • Causality: Lowering the system pressure reduces the solvent's boiling point, allowing efficient evaporation well below the decarboxylation threshold.

  • Controlled Heating: Ramp the jacket temperature to a strict maximum of 35°C.

    • Causality: Keeping the internal temperature strictly below 40°C prevents the thermal activation of the decarboxylation pathway.

  • Validation Check: Monitor the mass of the drying trays and the cold trap condensate. The protocol is self-validated when the mass of the tray stabilizes (constant weight) and no further condensate is collected, confirming complete solvent removal without exposing the API to degradation temperatures.

Protocol 2: Thermal Hazard Assessment via DSC

Objective: Empirically determine the specific thermal decomposition onset (T_onset) before scaling up any synthetic step.

  • Sample Encapsulation: Weigh exactly 1.0 to 3.0 mg of 2-Methyl-5-nitroisonicotinic acid into a gold-plated, high-pressure DSC crucible and seal it.

    • Causality: High-pressure crucibles prevent endothermic solvent or moisture evaporation from masking the critical exothermic decomposition signals of the nitro group.

  • Inert Atmosphere Purge: Purge the DSC furnace with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: This prevents oxidative degradation, ensuring the measured exotherm is exclusively due to intrinsic C-NO₂ homolysis.

  • Dynamic Temperature Ramp: Heat the sample from 25°C to 300°C at a slow rate of 5°C/min.

    • Causality: A slower heating rate provides higher resolution for detecting the exact onset temperature (T_onset) of the autocatalytic decomposition[3].

  • Validation Check: Integrate the area under the exothermic peak to calculate the decomposition enthalpy (ΔHd). The system is validated if the baseline returns to zero post-exotherm. If ΔHd > 300 J/g, classify the material as a high thermal hazard and restrict all future processing temperatures to at least 50°C below the observed T_onset.

References

  • [3] Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO. Available at:[Link]

  • [2] Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Impurities in 2-Methyl-5-nitroisonicotinic Acid Production

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working with 2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0)[1], a critical molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals working with 2-Methyl-5-nitroisonicotinic acid (CAS 342618-24-0)[1], a critical molecular building block frequently utilized in the synthesis of multi-targeted kinase inhibitors and advanced pharmaceutical intermediates[2].

Because electrophilic aromatic substitution on pyridine rings is notoriously difficult due to extreme electron deficiency[3], the synthesis of this compound requires forcing conditions (fuming nitric acid, concentrated sulfuric acid, and high heat). These harsh parameters inevitably generate a complex impurity profile. This guide provides a self-validating framework to identify, troubleshoot, and resolve these impurities through mechanistic understanding and precise experimental control.

Quantitative Data Summary: LC-MS Impurity Profiling

To successfully troubleshoot your synthesis, you must first accurately identify the byproducts. Below is a quantitative summary of the most common impurities encountered during the direct nitration of 2-methylisonicotinic acid, categorized by their mass-to-charge ratio and relative retention time (RRT).

Impurity ProfileLC-MS [M+H]+Relative RRTCausality / OriginMitigation Strategy
2-Methyl-5-nitroisonicotinic acid 183.13 1.00 Target Product [4]N/A
2-Methylisonicotinic acid138.140.85Unreacted starting materialOptimize H₂SO₄:HNO₃ ratio
2-Methyl-5-nitropyridine139.121.20Thermal decarboxylation of C4-COOHStrict T < 80 °C
N-Oxide Byproduct199.130.90Over-oxidation by fuming HNO₃Control HNO₃ equivalents
3-Nitro Regioisomer183.131.05Non-selective electrophilic attackSelective recrystallization
5-Nitropyridine-2,4-dicarboxylic acid213.120.75Oxidation of C2-methyl groupAvoid prolonged heating
Experimental Workflows & Decision Trees

The following diagrams map the standard synthesis workflow and the logical decision tree for resolving specific impurity spikes.

Workflow SM 2-Methylisonicotinic Acid (Starting Material) Nitration Nitration (Fuming HNO3 / H2SO4, 70-80°C) SM->Nitration Crude Crude Mixture (Product + Impurities) Nitration->Crude Main Pathway Imp1 Decarboxylated Byproduct (2-Methyl-5-nitropyridine) Nitration->Imp1 Excess Heat (>85°C) Imp2 N-Oxide Byproduct Nitration->Imp2 Prolonged Oxidation Quench Ice-Water Quench & pH 2.5 Adjustment Crude->Quench Pure 2-Methyl-5-nitroisonicotinic acid (Pure Product) Quench->Pure Recrystallization

Figure 1: Synthesis workflow and impurity generation pathways.

Troubleshooting Start LC-MS Impurity Profiling Decarb [M+H]+ = 139 (Decarboxylation) Start->Decarb NOxide [M+H]+ = 199 (N-Oxide Formation) Start->NOxide Isomer [M+H]+ = 183 (Regioisomer) Start->Isomer Sol1 Reduce Reaction Temp Strictly <80°C Decarb->Sol1 Sol2 Control HNO3 Equivalents Avoid Prolonged Heating NOxide->Sol2 Sol3 Optimize Acid Ratio (H2SO4:HNO3) Isomer->Sol3

Figure 2: LC-MS driven troubleshooting decision tree for impurity resolution.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a massive impurity peak at m/z 139 [M+H]+ during the nitration step? A1: This is the classic signature of thermal decarboxylation . Pyridine-4-carboxylic acids are inherently unstable to high heat in strongly acidic media. The electron-withdrawing nature of the protonated pyridine ring facilitates the loss of CO₂ via a cyclic transition state, yielding 2-methyl-5-nitropyridine. Solution: You must strictly control the exotherm. Never allow the internal reactor temperature to exceed 80 °C. If m/z 139 exceeds 5% AUC during your In-Process Control (IPC) check, immediately cool the reactor to 60 °C to halt further degradation.

Q2: My final product contains a persistent impurity at m/z 199 [M+H]+. How do I suppress this? A2: Fuming nitric acid acts as both a nitrating agent and a powerful oxidizing agent. The m/z 199 peak corresponds to N-oxide formation (2-methyl-5-nitroisonicotinic acid N-oxide). Solution: This is caused by using a large excess of fuming HNO₃ or prolonged heating after the nitration is complete. Reduce your HNO₃ equivalents to 1.5–2.0 max. If the N-oxide has already formed, it can be salvaged by a post-reaction reduction step using PCl₃ in mild conditions, though preventing over-oxidation is preferred.

Q3: LC-MS shows a peak with the exact same mass as my product (m/z 183) but at a different retention time. How do I remove it? A3: You are observing the 3-nitro regioisomer (2-methyl-3-nitroisonicotinic acid). While the steric bulk of the C2-methyl group slightly favors electrophilic attack at the C5 position, the C3 position remains reactive. Solution: Do not attempt to fix this during the reaction; it is an unavoidable statistical byproduct. Instead, remove it during isolation. The 3-nitro isomer has significantly higher solubility in aqueous ethanol due to disrupted intramolecular hydrogen bonding. A hot recrystallization from an Ethanol/Water (70:30) mixture will selectively purge this impurity into the mother liquor.

Detailed Step-by-Step Methodology: Optimized Nitration Protocol

To ensure reproducibility, this protocol is designed as a self-validating system . It relies on strict thermal control and real-time LC-MS IPC to validate the reaction state before proceeding to the quench phase.

Step 1: Acid Matrix Preparation

  • Charge a dry, jacketed reactor with concentrated H₂SO₄ (98%, 5.0 volumes).

  • Cool the reactor to 0–5 °C.

  • Slowly add fuming HNO₃ (>90%, 2.0 equivalents) via an addition funnel while maintaining the internal temperature strictly below 10 °C. Causality: The generation of the active nitronium ion (NO₂⁺) is highly exothermic. Pre-cooling prevents the premature generation of NOₓ gases, which drive N-oxide formation.

Step 2: Substrate Addition

  • Add 2-methylisonicotinic acid (1.0 equivalent) in small, controlled portions over 1 hour. Validation Check: Ensure complete dissolution before proceeding. The mixture must remain <15 °C during addition to prevent runaway exotherms.

Step 3: Controlled Electrophilic Aromatic Substitution

  • Gradually heat the reactor to 75 °C over 45 minutes.

  • Hold the temperature at 75 °C for 4 hours. Causality: Heating is required to overcome the activation energy barrier of the deactivated pyridine ring[3], but exceeding 85 °C triggers rapid decarboxylation. Self-Validating IPC Check: At t = 4 hours, withdraw a 50 µL aliquot, quench in 1 mL cold water, and analyze via UPLC-MS.

  • Target: Starting Material (m/z 138) < 2% AUC.

  • Limit: Decarboxylated impurity (m/z 139) < 5% AUC.

  • Action: If the reaction is incomplete but m/z 139 is rising, halt the reaction immediately to save the yield.

Step 4: Isoelectric Quenching

  • Cool the reactor to 20 °C.

  • Pour the reaction mixture slowly over crushed ice (15 volumes) with vigorous stirring.

  • Slowly adjust the pH to 2.5 using 30% NaOH (or NH₄OH) while keeping the temperature < 20 °C. Causality: 2-Methyl-5-nitroisonicotinic acid is highly water-soluble at extreme acidic or basic pH values. Adjusting to pH 2.5 approximates its isoelectric point, neutralizing the zwitterion and maximizing precipitation.

Step 5: Isolation and Recrystallization

  • Filter the crude precipitate under vacuum and wash with cold water (2 x 2 volumes).

  • Suspend the crude solid in boiling Ethanol/Water (70:30, 10 volumes) until dissolved.

  • Allow to cool slowly to room temperature, then chill to 4 °C for 2 hours.

  • Filter the purified crystals and dry under vacuum at 50 °C. Causality: This specific solvent ratio selectively retains the 3-nitro regioisomer in the mother liquor, yielding the pure 5-nitro target compound.

Sources

Optimization

Technical Support Center: NMR Sample Preparation for 2-Methyl-5-nitroisonicotinic Acid

Welcome to the technical support center for the analysis of 2-Methyl-5-nitroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 2-Methyl-5-nitroisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting advice for preparing high-quality NMR samples of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in selecting an NMR solvent for 2-Methyl-5-nitroisonicotinic acid?

A1: The primary challenge arises from the compound's molecular structure, which features three distinct functional groups: a pyridine ring, a carboxylic acid, and a nitro group. This combination results in a polar molecule with limited solubility in non-polar organic solvents and specific reactivity considerations. The carboxylic acid proton is acidic and can exchange with deuterium in protic solvents, leading to signal broadening or disappearance.[1][2] The electron-withdrawing nature of both the nitro group and the pyridine nitrogen significantly influences the chemical shifts of the aromatic protons, making correct solvent choice critical for spectral resolution and interpretation.[3][4]

Q2: Which deuterated solvent is the best starting point for 2-Methyl-5-nitroisonicotinic acid?

A2: For a compound with this polarity and functionality, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is the most highly recommended initial choice.[5][6][7]

  • Expertise & Experience: DMSO-d₆ is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of polar organic compounds, including carboxylic acids and nitro-aromatics.[5][8] Its effectiveness is demonstrated in the analysis of structurally similar compounds like 2-Methyl-5-nitrophenol.[9]

  • Causality: Its strong solvating power disrupts intermolecular hydrogen bonding between the carboxylic acid groups, which often leads to sharper signals for the aromatic and methyl protons. Crucially, as an aprotic solvent, it allows for the observation of the acidic carboxylic acid proton, which typically appears as a broad singlet at a very downfield chemical shift (often >10 ppm).[2][10] This is a key diagnostic signal that would be lost in protic solvents like D₂O or CD₃OD due to rapid H-D exchange.

Q3: My compound did not dissolve well in CDCl₃. Why, and what should I try next?

A3: Deuterated Chloroform (CDCl₃) is a solvent of moderate polarity and is generally unsuitable for highly polar compounds like 2-Methyl-5-nitroisonicotinic acid.[5][8] The strong intermolecular forces, particularly hydrogen bonding from the carboxylic acid moiety, prevent effective solvation by CDCl₃.

If you have already attempted using CDCl₃, the logical next step is to move to a highly polar solvent. As detailed in Q2, DMSO-d₆ is the best alternative. If DMSO-d₆ is not available, Deuterated Methanol (CD₃OD) is another option, with important caveats discussed below.

Q4: Can I use Deuterated Methanol (CD₃OD)? What are the pros and cons?

A4: Yes, CD₃OD is a viable option, particularly if DMSO-d₆ fails to provide a sufficiently concentrated solution or if you need to confirm the presence of an exchangeable proton.

  • Pros: CD₃OD is a polar protic solvent that can effectively dissolve many polar compounds and carboxylic acids.[5][7]

  • Cons & Causality:

    • Loss of the Carboxylic Proton Signal: The primary drawback is that the acidic proton of the carboxylic acid will rapidly exchange with the deuterium of the solvent's hydroxyl group (-OD). This will cause the -COOH signal to disappear from the ¹H NMR spectrum.[1] While this can be used as a diagnostic tool (see Troubleshooting), it removes a key structural confirmation peak.

    • Potential for Esterification: Although unlikely without a catalyst or heat, there is a small risk of esterification between the carboxylic acid and the methanol solvent. This is a crucial consideration in stability studies or if the sample will be stored for an extended period.

    • Solvent Signal Overlap: The residual protio-solvent peak of methanol (CD₂HOD) appears around 3.31 ppm, and the water peak (H₂O/HOD) is around 4.87 ppm. These could potentially overlap with signals of interest, depending on the full spectrum of your compound.

Q5: What about using Deuterium Oxide (D₂O)?

A5: D₂O is generally not suitable for the free acid form of 2-Methyl-5-nitroisonicotinic acid due to poor solubility. However, it becomes an excellent choice if you first convert the acid to a soluble salt.

  • Method: Dissolve your compound in a minimal amount of D₂O containing a slight molar excess of a base like sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃). This deprotonates the carboxylic acid, forming the highly water-soluble carboxylate salt.

  • Trustworthiness: This method is self-validating. The resulting spectrum will show significant upfield shifts of the aromatic protons adjacent to the newly formed carboxylate group due to the change in electronic environment. The carboxylic acid proton signal will be absent.

  • Caution: Remember to adjust the pH reading when using a standard pH meter in D₂O. The correct pD is typically estimated by adding 0.4 to the meter reading (pD = pH_reading + 0.4).[11]

Solvent Selection Guide

The choice of solvent is critical for obtaining a high-quality NMR spectrum. The following table summarizes the properties and applicability of common deuterated solvents for 2-Methyl-5-nitroisonicotinic acid.

Deuterated SolventFormulaPolarityTypical ¹H Residual Peak (ppm)Typical ¹³C Residual Peak (ppm)Recommendation & Key Considerations
Dimethyl Sulfoxide-d₆ (CD₃)₂SOHigh (Aprotic) ~2.50~39.5Primary Choice. Excellent for dissolving polar compounds. Allows observation of the exchangeable -COOH proton.[5][12]
Methanol-d₄ CD₃ODHigh (Protic) ~3.31, ~4.87 (H₂O)~49.0Good Alternative. Will exchange with and remove the -COOH proton signal.[5][12]
Deuterium Oxide D₂OHigh (Protic) ~4.79N/AUse for Salt Form. Requires conversion of the acid to a salt (e.g., with NaOD) to achieve solubility.[8][12]
Chloroform-d CDCl₃Medium ~7.26~77.2Not Recommended. Unlikely to dissolve the compound due to its high polarity.[5][8]
Acetone-d₆ (CD₃)₂COMedium-High (Aprotic) ~2.05~29.8, ~206.7Possible Alternative. May work but DMSO-d₆ is generally a stronger solvent for this class of compound.[12][13]
Benzene-d₆ / Toluene-d₈ C₆D₆ / C₇D₈Low ~7.16 / ~2.09, ~6.98-7.09~128.0 / ~20.4, ~125-138Not Recommended. Incompatible with the polar nature of the analyte.

Note: Chemical shift values are approximate and can vary slightly based on temperature, concentration, and instrument calibration.

Troubleshooting & Experimental Protocols

Issue: Poor Solubility or Signal Broadening in DMSO-d₆

Even in a suitable solvent, you may encounter issues. Broad peaks can indicate aggregation, slow conformational changes, or intermediate exchange phenomena.

  • Troubleshooting Steps:

    • Gentle Warming: Gently warm the NMR tube in a water bath (40-50 °C) to aid dissolution and break up aggregates. Allow it to cool to room temperature before shimming and acquisition.

    • Sonication: Sonicate the sample for a few minutes to ensure complete dissolution.

    • Increase Temperature During Acquisition: Acquiring the spectrum at an elevated temperature (e.g., 50 °C or 80 °C) can sometimes sharpen peaks by overcoming rotational barriers or increasing the rate of chemical exchange.

    • Check Concentration: The sample may be too concentrated, leading to aggregation. Prepare a more dilute sample.

Protocol 1: Standard Sample Preparation in DMSO-d₆
  • Weigh Analyte: Accurately weigh 5-10 mg of 2-Methyl-5-nitroisonicotinic acid directly into a clean, dry NMR tube.

  • Add Solvent: Using a clean pipette, add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (isotopic enrichment >99.8%).

  • Dissolve: Cap the tube securely and vortex or invert gently until the solid is fully dissolved. If needed, follow the troubleshooting steps above (gentle warming/sonication).

  • Acquire Spectrum: Lock and shim the spectrometer on the deuterium signal of the solvent. Acquire the ¹H NMR spectrum. The carboxylic acid proton should be visible as a broad peak downfield (>10 ppm).[2][10]

Protocol 2: D₂O Exchange for Proton Confirmation

This protocol is used to confirm that a broad downfield signal is indeed the acidic carboxylic proton.

  • Acquire Initial Spectrum: First, acquire a standard spectrum in DMSO-d₆ as described in Protocol 1.

  • Add D₂O: Add one or two drops of D₂O to the same NMR tube.

  • Mix and Re-acquire: Cap the tube, invert it several times to mix thoroughly, and re-acquire the ¹H NMR spectrum.

  • Analyze: The signal corresponding to the -COOH proton should significantly decrease in intensity or disappear entirely, while a new, sharp HOD peak may appear around 3-4 ppm.[1] This confirms the identity of the exchangeable proton.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting the optimal NMR solvent for 2-Methyl-5-nitroisonicotinic acid.

Solvent_Selection_Workflow Start Start: Prepare NMR Sample of 2-Methyl-5-nitroisonicotinic Acid Choose_DMSO Select Primary Solvent: DMSO-d₆ Start->Choose_DMSO Prep_DMSO Prepare Sample (Protocol 1) Choose_DMSO->Prep_DMSO Check_Solubility Is Compound Soluble & Spectrum Quality Good? Prep_DMSO->Check_Solubility Success END: Acquire Final Data Check_Solubility->Success Yes Troubleshoot Troubleshoot: Warm / Sonicate / Dilute Check_Solubility->Troubleshoot No Recheck_Solubility Re-evaluate Solubility Troubleshoot->Recheck_Solubility Recheck_Solubility->Success Yes Choose_Methanol Select Secondary Solvent: CD₃OD Recheck_Solubility->Choose_Methanol No Prep_Methanol Prepare Sample in CD₃OD Choose_Methanol->Prep_Methanol Check_Methanol Is Spectrum Acceptable? (Note: -COOH proton is lost) Prep_Methanol->Check_Methanol Check_Methanol->Success Yes Consider_Salt Consider Salt Formation: Use D₂O + NaOD Check_Methanol->Consider_Salt No

Caption: Workflow for selecting an appropriate NMR solvent.

References

  • Benchchem. Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives.
  • ResearchGate. Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. Available from: [Link]

  • Allan Chemical Corporation. Deuterated Solvents for NMR: Guide.
  • Scharlab. Solvents, deuterated for NMR for laboratory. Available from: [Link]

  • Labinsights. Selection Guide on Deuterated Solvents for NMR. Available from: [Link]

  • Probiochemical. Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Available from: [Link]

  • PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards and Solvents for NMR. Available from: [Link]

  • MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Available from: [Link]

  • ChemRxiv. Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. Available from: [Link]

  • ResearchGate. Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Available from: [Link]

  • Chemistry Steps. NMR Spectroscopy Practice Problems. Available from: [Link]

  • Benchchem. Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.
  • Benchchem. Overcoming challenges in the analysis of nitro compounds.
  • NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Wired Chemist. Common NMR Solvents. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organometallics, 29(9), 2176–2179. Available from: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2-Methyl-5-nitroisonicotinic Acid vs. 2-Methylisonicotinic Acid

Executive Summary In modern drug discovery and agrochemical development, functionalized pyridine scaffolds are indispensable. Among these, 2-methylisonicotinic acid and its nitrated analog, 2-methyl-5-nitroisonicotinic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and agrochemical development, functionalized pyridine scaffolds are indispensable. Among these, 2-methylisonicotinic acid and its nitrated analog, 2-methyl-5-nitroisonicotinic acid , serve as critical building blocks. While they share the same carbon framework, the introduction of a nitro group at the C5 position fundamentally rewires the electronic landscape of the molecule.

As a Senior Application Scientist, I have designed this guide to move beyond basic structural descriptions. Here, we will dissect the causality behind their divergent reactivities, analyze their physicochemical properties, and provide self-validating experimental protocols for utilizing these compounds in complex synthetic workflows.

Structural & Electronic Profiling

The reactivity of a pyridine ring is dictated by the precise balance of inductive ( +I/−I ) and mesomeric ( +M/−M ) effects exerted by its substituents.

  • 2-Methylisonicotinic Acid (CAS 4021-11-8)[1]: The pyridine nitrogen inherently withdraws electron density from the ring (especially at the 2, 4, and 6 positions). The C4-carboxylic acid further deactivates the ring via −I and −M effects. The C2-methyl group provides a mild +I effect, offering slight stabilization, but the ring remains moderately electron-deficient overall.

  • 2-Methyl-5-nitroisonicotinic Acid (CAS 342618-24-0)[2]: The addition of the C5-nitro group introduces powerful −I and −M effects. This acts as a massive electron sink, drastically lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the entire π -system.

ElectronicEffects cluster_0 2-Methylisonicotinic Acid cluster_1 2-Methyl-5-nitroisonicotinic Acid A_Core Pyridine Core A_Me C2-Methyl (+I Effect) A_Me->A_Core Mild e- Donation A_COOH C4-COOH (-I, -M Effect) A_COOH->A_Core e- Withdrawal B_Core Pyridine Core B_Me C2-Methyl (+I Effect) B_Me->B_Core Mild e- Donation B_COOH C4-COOH (-I, -M Effect) B_COOH->B_Core e- Withdrawal B_Nitro C5-Nitro (-I, -M Effect) B_Nitro->B_Core Strong e- Withdrawal (LUMO Lowering)

Fig 1: Electronic effects of substituents on the pyridine core for both analogs.

Mechanistic Reactivity Comparison

Understanding the electronic differences allows us to predict and exploit their distinct chemical behaviors:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The 5-nitro analog is highly primed for SN​Ar reactions. If a leaving group (e.g., a halogen) were introduced at C6, the nitro group would stabilize the resulting Meisenheimer complex exceptionally well. The non-nitrated analog requires significantly harsher conditions for SN​Ar .

  • Carboxylic Acid Acidity & Activation: The strong electron-withdrawing nature of the C5-nitro group increases the acidity of the adjacent C4-carboxylic acid (lowering its pKa​ ). Consequently, the resulting carboxylate is a poorer nucleophile. When performing amide couplings, this sluggish nucleophilicity demands highly reactive coupling reagents (like HATU) to efficiently form the active ester intermediate.

  • Lateral Lithiation: The C2-methyl protons in the 5-nitro analog are significantly more acidic than those in 2-methylisonicotinic acid. Strong bases (e.g., LDA at -78 °C) can deprotonate the methyl group more readily, allowing for lateral functionalization (e.g., condensation with aldehydes), though care must be taken to avoid single-electron transfer (SET) side reactions with the nitro group.

  • Reductive Handles: The C5-nitro group serves as a masked amine. Selective reduction yields 5-amino-2-methylisonicotinic acid, an invaluable precursor for synthesizing fused bicyclic systems (e.g., imidazo[4,5-c]pyridines) or for cross-coupling chemistry.

Physicochemical Properties

The quantitative data summarized below highlights the physical divergence caused by the C5-nitro substitution.

Parameter2-Methylisonicotinic Acid2-Methyl-5-nitroisonicotinic Acid
CAS Registry Number 4021-11-8[1]342618-24-0[2]
Molecular Formula C 7​ H 7​ NO 2​ C 7​ H 6​ N 2​ O 4​
Molecular Weight 137.14 g/mol 182.13 g/mol [3]
Pyridine Ring Electron Density Moderately DeactivatedSeverely Deactivated
C4-COOH Acidity ( pKa​ ) ~4.9 (Typical)< 3.5 (Enhanced by -NO 2​ )
Pyridine N Basicity ( pKa​ ) ~5.5 (Typical)< 2.0 (Weakened by -NO 2​ )
Primary Synthetic Utility Core scaffold for simple amidesPrecursor for 5-amino functionalization

Experimental Workflows & Protocols

To transform theoretical reactivity into practical results, the following self-validating protocols are provided. We focus on the most common workflow for the nitro-analog: selective reduction followed by amide coupling.

Workflow Start 2-Methyl-5-nitroisonicotinic acid (Starting Material) Step1 Pd/C, H2 (1 atm) MeOH, RT, 4h Start->Step1 Nitro Reduction Intermediate 5-Amino-2-methylisonicotinic acid (Key Intermediate) Step1->Intermediate Filter & Evaporate [LC-MS: m/z 153] Step2 HATU, DIPEA, R-NH2 DMF, RT, 12h Intermediate->Step2 Amide Coupling Product Functionalized Amide (Target Scaffold) Step2->Product Aqueous Workup [LC-MS Validation]

Fig 2: Synthetic workflow for the selective reduction and subsequent amide coupling.

Protocol A: Selective Catalytic Hydrogenation of the Nitro Group

Causality: Palladium on carbon (Pd/C) under 1 atmosphere of hydrogen is selected over iron/acid reductions to prevent the carboxylic acid and pyridine nitrogen from chelating metal byproducts, which severely complicates product isolation.

  • Setup: In a flame-dried flask, dissolve 2-methyl-5-nitroisonicotinic acid (1.0 eq) in anhydrous Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of Argon to prevent auto-ignition of the catalyst.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (balloon). Stir vigorously at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor the reaction via LC-MS. The starting material mass [M+H]+=183 will disappear, replaced by the product mass [M+H]+=153 . Visual Cue: The reaction mixture will transition from a distinct yellow (characteristic of the nitro-pyridine chromophore) to a pale or colorless solution.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure to yield 5-amino-2-methylisonicotinic acid.

Protocol B: Sterically Hindered Amide Coupling

Causality: Because the C4-carboxylic acid of the nitro-analog is highly electron-deficient (and thus a poor nucleophile), standard carbodiimides (like EDC/HOBt) often lead to sluggish reaction times and low yields. HATU is utilized because it generates a highly reactive HOAt-ester that rapidly traps the unreactive carboxylate.

  • Activation: Dissolve the pyridine carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 15 minutes at room temperature.

  • Self-Validation (IPC 1): Take a 5 µL aliquot and quench in 100 µL methanol. LC-MS analysis should confirm the complete consumption of the starting acid and the formation of the active HOAt-ester intermediate. The mixture typically transitions from a turbid suspension to a clear, homogeneous solution.

  • Coupling: Add the desired primary or secondary amine (1.2 eq). Stir at room temperature for 12 hours.

  • Self-Validation (IPC 2): A slight exotherm should be observed upon amine addition. Final LC-MS will show the emergence of the target amide mass.

  • Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO 3​ , water, and brine. The organic layer is dried over Na 2​ SO 4​ and concentrated for column chromatography.

References

Sources

Comparative

Analytical Comparison Guide: NMR Spectra Validation for 2-Methyl-5-nitroisonicotinic Acid vs. its 3-Nitro Isomer

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Validation Comparison Introduction & Mechanistic Overview In pharmaceutical development, highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Validation Comparison

Introduction & Mechanistic Overview

In pharmaceutical development, highly functionalized pyridine derivatives serve as foundational [1]. Specifically, 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a critical intermediate extensively utilized in the synthesis of kinase inhibitors and targeted anti-infectives [2].

However, from an application synthesis standpoint, the nitration of 2-methylisonicotinic acid frequently yields a mixture of the target 5-nitro product and its positional alternative, 2-Methyl-3-nitroisonicotinic acid (CAS: 18699-86-0) [3]. Distinguishing between these two isomers is a critical quality control step. This guide provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) methodology to objectively differentiate and validate the purity of the 5-nitro target product against its 3-nitro alternative [4].

The Self-Validating System: Causality of Chemical Shifts

As an analytical scientist, you do not always have access to highly purified reference standards for every isomer. Therefore, your analytical protocol must be a self-validating system .

The fundamental difference between these two products lies in their proton connectivity, which directly dictates their 1 H-NMR splitting patterns:

  • Product A (2-Methyl-5-nitroisonicotinic acid): The aromatic protons are located at C-3 and C-6. Because they are para to each other across the pyridine ring, scalar spin-spin coupling ( J -coupling) is negligible ( J<1 Hz). Consequently, the 1 H-NMR spectrum will exhibit two distinct singlets .

  • Product B (2-Methyl-3-nitroisonicotinic acid): The aromatic protons are located at C-5 and C-6. Being ortho to each other, they strongly couple, typically exhibiting a coupling constant of J≈5.0–5.5 Hz. The spectrum will display two distinct doublets .

By simply observing the multiplicity in the aromatic region (7.5 – 9.5 ppm), the spectral pattern alone confirms the regiochemistry with absolute certainty.

IsomerDifferentiation Start Synthesized Product (Potential Isomer Mixture) NMR 1H-NMR Acquisition (DMSO-d6, 400 MHz) Start->NMR Split Aromatic Region Analysis (7.5 - 9.5 ppm) NMR->Split Singlets Two Singlets Observed (No ortho coupling) Split->Singlets Para Protons Doublets Two Doublets Observed (J ≈ 5.2 Hz) Split->Doublets Ortho Protons ProductA 2-Methyl-5-nitroisonicotinic acid (Protons at C3, C6) Singlets->ProductA ProductB 2-Methyl-3-nitroisonicotinic acid (Protons at C5, C6) Doublets->ProductB

Workflow for differentiating 5-nitro and 3-nitro isomers via 1H-NMR splitting patterns.

Experimental Protocols for NMR Validation

To ensure reproducibility and high-resolution data, adhere to the following step-by-step methodology.

Step 1: Sample Preparation
  • Weigh precisely 5.0–10.0 mg of the synthesized compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

    • Expertise & Causality Check: Why DMSO- d6​ and not CDCl 3​ ? Pyridinecarboxylic acids exhibit strong intermolecular hydrogen bonding, rendering them poorly soluble in less polar solvents. DMSO- d6​ effectively disrupts these hydrogen bonds, ensuring complete dissolution and yielding sharp, well-resolved resonance peaks.

Step 2: Instrument Parameters ( 1 H and 13 C NMR)
  • Frequency: 400 MHz (for 1 H) / 100 MHz (for 13 C).

  • Temperature: 298 K.

  • Relaxation Delay (D1): 1.5 seconds.

    • Expertise & Causality Check: A sufficient D1 ensures complete longitudinal relaxation ( T1​ ) of the protons. This is critical for accurate peak integration when quantifying the exact ratio of 5-nitro to 3-nitro isomers in a crude synthetic mixture.

  • Scans: 16 for 1 H; 1024 for 13 C.

Step 3: Spectral Processing

Apply exponential apodization (Line Broadening = 0.3 Hz for 1 H, 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual phase and baseline correction to ensure accurate integration values.

Quantitative Data Presentation

The following tables summarize the predicted and highly characteristic NMR shifts used to objectively compare the two alternative isomers.

Table 1: 1 H-NMR Comparative Assignments (400 MHz, DMSO- d6​ )
Proton PositionProduct A: 2-Methyl-5-nitroisonicotinic acidProduct B: 2-Methyl-3-nitroisonicotinic acidMultiplicity Origin
H-3 ~7.80 ppm (Singlet)N/A (Substituted by -NO 2​ )Para to H-6 (No coupling)
H-5 N/A (Substituted by -NO 2​ )~7.90 ppm (Doublet, J=5.2 Hz)Ortho to H-6 (Coupling)
H-6 ~9.10 ppm (Singlet)~8.80 ppm (Doublet, J=5.2 Hz)Adjacent to Pyridine N
-CH 3​ (C-2) ~2.60 ppm (Singlet)~2.55 ppm (Singlet)Isolated methyl
-COOH (C-4) ~13.8 ppm (Broad Singlet)~13.9 ppm (Broad Singlet)Exchangeable proton
Table 2: 13 C-NMR Comparative Assignments (100 MHz, DMSO- d6​ )
Carbon PositionProduct A: 2-Methyl-5-nitroisonicotinic acidProduct B: 2-Methyl-3-nitroisonicotinic acidElectronic Environment
C-2 ~161.2 ppm~158.5 ppmAdjacent to N, attached to -CH 3​
C-3 ~122.8 ppm~142.0 ppmC-H vs. C-NO 2​
C-4 ~140.5 ppm~138.0 ppmAttached to -COOH
C-5 ~144.2 ppm~124.5 ppmC-NO 2​ vs. C-H
C-6 ~149.5 ppm~151.0 ppmAdjacent to Pyridine N
C=O (Acid) ~165.5 ppm~166.0 ppmCarbonyl carbon
-CH 3​ ~24.0 ppm~23.5 ppmAliphatic methyl

Mechanistic Insights: Electronic Effects on Chemical Shifts

Beyond simple splitting patterns, the exact chemical shifts in 2-Methyl-5-nitroisonicotinic acid are governed by the molecule's unique electronic environment. Understanding this causality prevents misinterpretation of the spectra.

  • H-6 Deshielding: In the 5-nitro isomer, the H-6 proton is flanked by the electronegative pyridine nitrogen and the strongly electron-withdrawing nitro group. This dual inductive and resonance pull strips electron density from H-6, pushing its resonance highly downfield (~9.10 ppm).

  • Anisotropic Effects: The carboxylic acid group at C-4 exerts a local magnetic anisotropic effect, moderately deshielding the adjacent H-3 proton (~7.80 ppm) without matching the extreme deshielding seen at H-6.

ElectronicEffects N1 Nitro Group (-NO2) Strong EWG N2 Pyridine Ring Electron Deficient N1->N2 Inductive Pull N4 H-6 Proton Highly Deshielded (~9.1 ppm) N2->N4 Deshields C-6 N3 Carboxylic Acid (-COOH) Anisotropic Effect N5 H-3 Proton Moderately Deshielded (~7.8 ppm) N3->N5 Local Magnetic Field

Electronic effects dictating 1H-NMR chemical shifts in 2-Methyl-5-nitroisonicotinic acid.

References

Validation

Analytical Comparison Guide: LC-MS Platforms for the Characterization of 2-Methyl-5-nitroisonicotinic Acid

Introduction & Mechanistic Background 2-Methyl-5-nitroisonicotinic acid (C₇H₆N₂O₄, Monoisotopic Mass: 182.0328 Da) is a highly functionalized pyridine derivative[1]. It serves as a critical building block in pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Background

2-Methyl-5-nitroisonicotinic acid (C₇H₆N₂O₄, Monoisotopic Mass: 182.0328 Da) is a highly functionalized pyridine derivative[1]. It serves as a critical building block in pharmaceutical synthesis and agrochemical development. Structurally, the molecule features a pyridine core, an electron-donating methyl group at C2, an acidic carboxylic acid at C4, and an electron-withdrawing nitro group at C5.

For analytical scientists, characterizing this compound requires exploiting its specific acid-base properties. The carboxylic acid moiety (pKa ~2.5) makes it highly amenable to Electrospray Ionization (ESI) in negative ion mode, yielding a stable deprotonated precursor ion [M-H]⁻ at m/z 181.025.

Platform Comparison: High-Resolution Q-TOF vs. Triple Quadrupole (QqQ) MS

When developing an analytical method for 2-Methyl-5-nitroisonicotinic acid, the choice of mass spectrometry platform dictates the quality and utility of the data. We compare High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) against Nominal Mass Triple Quadrupole (QqQ) systems to determine the optimal platform for structural elucidation versus high-throughput quantification.

Quantitative Comparison of Platform Performance
Analytical ParameterHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MSStrategic Advantage for 2-Methyl-5-nitroisonicotinic acid
Mass Accuracy < 2 ppmNominal (~0.1 Da)Q-TOF confirms the exact elemental composition of novel nitro-fragments.
Sensitivity (LOD) ~1–5 ng/mL~10–50 pg/mLQqQ is superior for trace-level pharmacokinetic quantification.
Dynamic Range 3–4 orders of magnitude5–6 orders of magnitudeQqQ handles wider concentration gradients in biological matrices.
Scan Modes Full Scan, Targeted MS/MSMRM, Precursor/Neutral LossQ-TOF maps unknown degradation pathways; QqQ targets known transitions.
Resolution > 30,000 FWHMUnit ResolutionQ-TOF resolves isobaric interferences in complex synthetic mixtures.

Verdict: Use HR-Q-TOF during the early stages of drug discovery to map the fragmentation pathways and identify impurities. Transition to a QqQ platform using Multiple Reaction Monitoring (MRM) for validated, high-sensitivity quantitative assays.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines a robust LC-MS workflow for analyzing 2-Methyl-5-nitroisonicotinic acid. This method is designed as a self-validating system to ensure data integrity.

Step 1: Sample Preparation & Matrix Spiking
  • Procedure: Dissolve the reference standard in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using the initial mobile phase composition (5% Acetonitrile).

  • Causality: Diluting the sample in the initial mobile phase prevents solvent front distortion and peak broadening during injection, ensuring sharp chromatographic peaks.

Step 2: Chromatographic Separation (UHPLC)
  • Column: C18 Reversed-Phase (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: The addition of 0.1% formic acid maintains a low pH environment, suppressing the ionization of the carboxylic acid group in the liquid phase. This forces the molecule into a neutral, hydrophobic state, maximizing its retention and resolving it from early-eluting polar void volume contaminants.

Step 3: Ionization & Source Parameters (ESI Negative Mode)
  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 350 °C.

  • Causality: ESI negative mode is selected because the carboxylic acid readily yields a stable [M-H]⁻ anion. A relatively low capillary voltage (2.5 kV) is deliberately chosen to minimize premature in-source thermal decarboxylation, a known phenomenon for nitroaromatic carboxylic acids[2].

Step 4: Collision-Induced Dissociation (CID) & System Validation
  • Collision Energy (CE): Ramp from 10 eV to 30 eV using Argon collision gas.

  • Causality: A CE ramp is necessary because the molecule exhibits distinct energy thresholds for fragmentation. Decarboxylation requires low energy (~10-15 eV), while the cleavage of the C-N bond for NO₂ loss requires higher energy (~20-30 eV).

  • System Validation: Inject a blank solvent followed by a 10 ng/mL standard. The system is considered validated for analysis only if the signal-to-noise (S/N) ratio is > 10 for the primary transition (m/z 181.025 → 137.035) and the retention time relative standard deviation (RSD) is < 1% across three consecutive replicate injections.

Fragmentation Dynamics & Causality

Understanding the gas-phase fragmentation of 2-Methyl-5-nitroisonicotinic acid is critical for accurate MS/MS interpretation. In negative ion mode, the precursor ion is [M-H]⁻ at m/z 181.025 .

Upon collision-induced dissociation (CID), the molecule undergoes three primary, parallel fragmentation pathways:

  • Decarboxylation (Loss of CO₂ - 44 Da): The most abundant product ion appears at m/z 137.035 . The strong electron-withdrawing effect of the ortho-nitro group destabilizes the carboxylate anion, driving the facile expulsion of carbon dioxide.

  • Nitro Group Dissociation (Loss of NO₂ - 46 Da): A secondary product ion is observed at m/z 135.032 . The neutral loss of NO₂ is a hallmark of gas-phase nitroaromatic dissociation, leading to a highly reactive radical or rearranged anion[3].

  • Nitro Reduction (Loss of NO - 30 Da): A minor but diagnostic peak occurs at m/z 151.027 . This involves a complex gas-phase rearrangement where the nitro group is reduced, expelling nitric oxide and leaving a phenoxide-like oxygen on the pyridine ring[2].

At higher collision energies (>25 eV), sequential fragmentation occurs, where the decarboxylated ion (m/z 137.035) subsequently loses the nitro group to form the stable methylpyridine anion core at m/z 91.042 .

G M [M-H]⁻ Precursor m/z 181.025 (2-Methyl-5-nitroisonicotinic acid) F1 [M-H-CO₂]⁻ m/z 137.035 (Decarboxylation) M->F1 - CO₂ (44 Da) F2 [M-H-NO]⁻ m/z 151.027 (Nitro Reduction) M->F2 - NO (30 Da) F3 [M-H-NO₂]⁻ m/z 135.032 (Nitro Loss) M->F3 - NO₂ (46 Da) F4 [M-H-CO₂-NO₂]⁻ m/z 91.042 (Methylpyridine Anion) F1->F4 - NO₂ (46 Da) F3->F4 - CO₂ (44 Da)

LC-MS/MS negative ion fragmentation pathway of 2-Methyl-5-nitroisonicotinic acid.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12404059: 2-Methyl-5-nitroisonicotinic acid." PubChem.[Link]

  • Schmidt, A.-C., Herzschuh, R., Matysik, F.-M., & Engewald, W. (2006). "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 20(15), 2293-2302.[Link]

  • Bonacci, G., Asciutto, E. K., Woodcock, S. R., Salvatore, S. R., Freeman, B. A., & Schopfer, F. J. (2011). "Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids." Journal of the American Society for Mass Spectrometry, 22(9), 1534–1551.[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparing 2-Methyl-5-nitroisonicotinic Acid Derivatives for Target Binding Affinity

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the binding affinity of novel derivatives based on the 2-Methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically evaluate and compare the binding affinity of novel derivatives based on the 2-Methyl-5-nitroisonicotinic acid scaffold. While derivatives of the related 2-methyl-5-nitro-6-phenylnicotinohydrazide structure have shown preliminary biological activity, such as antibacterial and antifungal effects[1][2][3], a critical step in advancing this chemical series is the identification of a specific molecular target and the quantitative characterization of ligand-target interactions.

This document moves beyond reporting general bioactivity and establishes a robust screening cascade to determine target-specific binding affinity. We will explore the rationale behind experimental choices, provide detailed protocols for industry-standard assays, and offer a model for data interpretation, enabling rigorous structure-activity relationship (SAR) studies.

Part 1: The Imperative of Target-Specific Affinity in Lead Optimization

Initial screens that measure a functional outcome, such as the Minimum Inhibitory Concentration (MIC) in antimicrobial studies, are invaluable for identifying biologically active compounds.[3] However, these results represent the sum of numerous factors, including cell permeability, metabolism, and target engagement. To rationally design more potent and selective molecules, it is essential to deconstruct this outcome and measure the direct interaction between a compound and its molecular target.

The equilibrium dissociation constant (KD) is the gold standard for defining binding affinity, representing the concentration at which 50% of the target protein is occupied by the ligand at equilibrium. A lower KD value signifies a stronger, higher-affinity interaction. Measuring KD allows for a direct comparison of how subtle changes to the chemical scaffold impact target engagement, forming the bedrock of SAR. For this guide, we will proceed with the hypothesis that our scaffold is targeting a protein kinase, a common target for heterocyclic small molecules, which we will refer to as "Target Kinase X".[4]

Part 2: Comparative Analysis of Illustrative Derivatives

To demonstrate how binding affinity data is used to drive an optimization campaign, we present a set of illustrative data for three hypothetical derivatives of the core scaffold. This data, while not from a specific publication, reflects a realistic outcome of a screening campaign and is used here to exemplify the comparison process.

DerivativeR-Group ModificationTarget ProteinMethodKD (nM)IC50 (nM)Key Insight
Compound A Amide (R = NH₂)Target Kinase XSPR8501200Baseline affinity of the core scaffold.
Compound B N'-(4-fluorobenzylidene)hydrazideTarget Kinase XSPR75110The addition of the 4-fluorophenyl group significantly improves affinity, suggesting a key interaction in a hydrophobic pocket.
Compound C N'-(2-hydroxybenzylidene)hydrazideTarget Kinase XSPR250400The ortho-hydroxyl group reduces affinity compared to Compound B, possibly due to steric hindrance or unfavorable electronic effects.

This table contains illustrative data for educational purposes.

This comparative data immediately provides actionable insights: the 4-fluorobenzylidene moiety introduced in Compound B is a highly favorable modification, improving affinity by over 10-fold. In contrast, the modification in Compound C is less effective. This directs the next round of synthesis to explore other substitutions on the benzylidene ring to further enhance binding.

Part 3: Experimental Workflows for Affinity Determination

A robust assessment of binding affinity relies on employing orthogonal, self-validating experimental methods.[5] Here, we provide detailed protocols for two powerful techniques: Surface Plasmon Resonance (SPR) for in-depth kinetic analysis and a Fluorescence Polarization (FP) competition assay for higher-throughput screening.

Overall Screening Workflow

The following diagram illustrates a typical workflow for progressing from a library of synthesized compounds to validated hits with well-characterized binding affinity.

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Validation & Kinetics cluster_2 Phase 3: Decision Making CompoundLib Synthesized Derivatives Library (Compounds A, B, C...) PrimaryAssay High-Throughput Screen (e.g., Fluorescence Polarization Assay) CompoundLib->PrimaryAssay Test at single high concentration IC50_Calc Determine IC50 Values PrimaryAssay->IC50_Calc Generate dose-response curves for initial hits SPR_Assay Surface Plasmon Resonance (SPR) IC50_Calc->SPR_Assay Confirm hits & prioritize Kinetic_Analysis Determine KD, kon, koff SPR_Assay->Kinetic_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinetic_Analysis->SAR_Analysis

Caption: High-level workflow for small molecule inhibitor screening and validation.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that measures molecular interactions in real-time, providing both affinity (KD) and kinetic rate constants (kₐ for association, kₑ for dissociation).[6][7]

Objective: To determine the KD, kₐ, and kₑ of a derivative binding to Target Kinase X.

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • CM5 sensor chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Immobilization buffer: 10 mM Sodium Acetate, pH 5.0

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)

  • Recombinant, purified Target Kinase X (>95% purity)

  • Test compounds dissolved in 100% DMSO (stock) and serially diluted in running buffer.

Methodology:

  • System Priming: Prime the SPR instrument with running buffer until a stable baseline is achieved.

  • Chip Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over the sensor surface for 7 minutes to activate the carboxyl groups. The goal is to create reactive esters for protein coupling.

  • Ligand Immobilization: Inject Target Kinase X (diluted to 20 µg/mL in immobilization buffer) over an experimental flow cell. Aim for an immobilization level of ~2000-4000 Response Units (RU). This level is chosen to provide a sufficient signal without causing mass transport limitations.

  • Surface Deactivation: Inject 1 M Ethanolamine-HCl for 7 minutes to quench any remaining reactive esters. This step prevents non-specific binding to the chip surface. A reference flow cell is activated and deactivated in the same way but without protein immobilization to serve as a control for bulk refractive index changes.

  • Binding Analysis (Kinetics): a. Prepare a serial dilution of the test compound (e.g., from 10 µM down to 1 nM) in running buffer. Ensure the final DMSO concentration is matched across all samples and is low (<1%) to avoid solvent effects. b. Inject each concentration over the reference and experimental flow cells for a set association time (e.g., 180 seconds), followed by a dissociation phase where only running buffer flows (e.g., 300-600 seconds). c. Between each concentration, inject a regeneration solution (e.g., a brief pulse of 10 mM Glycine-HCl, pH 2.5) if necessary to remove all bound compound and return to baseline.

  • Data Analysis: a. Subtract the reference flow cell data from the experimental flow cell data to get corrected sensorgrams. b. Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software. This calculation will yield the kₐ, kₑ, and the KD (KD = kₑ/kₐ).[7]

Protocol 2: Fluorescence Polarization (FP) Competition Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8] It is ideal for competitive assays to determine the IC₅₀ of unlabeled test compounds.

Objective: To determine the IC₅₀ of a library of derivatives by measuring their ability to displace a known fluorescent ligand from Target Kinase X.

Materials:

  • A fluorescent probe (tracer) known to bind Target Kinase X.

  • Purified Target Kinase X.

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

  • Black, low-volume 384-well microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Methodology:

  • Determine KD of the Fluorescent Tracer: First, perform a direct saturation binding experiment by titrating increasing concentrations of the fluorescent tracer against a fixed concentration of Target Kinase X to determine its binding affinity. This is crucial for setting up the competition assay correctly.

  • Assay Setup (Competition Mode): a. Prepare a master mix containing Target Kinase X and the fluorescent tracer in assay buffer. The concentrations should be optimized based on the tracer's KD (typically, [Kinase] ≈ KD and [Tracer] ≈ 0.5 x KD). b. In a 384-well plate, add a small volume (e.g., 100 nL) of your test compounds from a serially diluted DMSO stock plate. c. Add the Kinase/Tracer master mix to all wells. Include controls:

    • No inhibitor control: Wells with Kinase/Tracer mix and DMSO only (represents high polarization).
    • No kinase control: Wells with Tracer only (represents low polarization).
  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

  • Data Analysis: a. Plot the fluorescence polarization values against the logarithm of the test compound concentration. b. Fit the data to a four-parameter logistic model to determine the IC₅₀ value—the concentration of the test compound that displaces 50% of the bound fluorescent tracer.

Part 4: Biological Context and Pathway Visualization

Understanding a compound's binding affinity is only part of the story. Its ultimate utility depends on the biological role of its target. If "Target Kinase X" is a component of a critical oncogenic signaling pathway, such as the MAPK pathway, a high-affinity inhibitor could have significant therapeutic potential.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF TargetKinase Target Kinase X (e.g., MEK) RAF->TargetKinase Phosphorylates ERK ERK TargetKinase->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Response Cell Proliferation, Survival, Angiogenesis Transcription->Response Inhibitor Compound B (Derivative) Inhibitor->TargetKinase Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway by a derivative.

This diagram illustrates how a potent and selective inhibitor like "Compound B" can block a specific node (Target Kinase X) in a signaling cascade, thereby preventing downstream events that lead to undesirable cellular responses like proliferation. This contextual understanding is vital for translating in vitro binding affinity into a hypothesis for in vivo efficacy.

Conclusion

The 2-Methyl-5-nitroisonicotinic acid scaffold represents a promising starting point for the development of novel therapeutics. By moving beyond preliminary functional screening to a rigorous, quantitative assessment of target binding affinity, researchers can unlock the full potential of this chemical series. A multi-pronged approach, utilizing high-throughput methods like FP for initial screening and detailed kinetic techniques like SPR for hit validation, provides the high-quality, reliable data needed to build robust structure-activity relationships. This systematic process of design, synthesis, and quantitative evaluation is the cornerstone of modern drug discovery, paving the way for the development of next-generation targeted therapies.

References

  • BenchChem. (2025). Techniques for Measuring Small Molecule-Target Protein Binding Affinity.
  • BMG Labtech. (n.d.). How to determine binding affinity with a microplate reader.
  • Selvita. (n.d.). Binding Assays.
  • Gimeno, A., et al. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Molecules.
  • Lin, X., et al. (2024). Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
  • Fazylov, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules.
  • Fazylov, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed.
  • Fazylov, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate.
  • Fazylov, S., et al. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PMC.
  • BenchChem. (2025). A Comparative Guide to the Biological Activity of Nitroaromatic Derivatives Analogous to 2-Methyl-4-nitrophenyl isocyanide.
  • El-Sayed, N. N. E., et al. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.

Sources

Validation

Advanced Crystal Engineering: A Comparative Guide to 2-Methyl-5-nitroisonicotinic Acid in MOF Synthesis

Executive Summary In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates both the ultimate topology and the physicochemical properties of the materi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rational design of Metal-Organic Frameworks (MOFs) and coordination polymers, the selection of organic linkers dictates both the ultimate topology and the physicochemical properties of the material. Isonicotinic acid (INA) has long served as a1[1], capable of coordinating with a wide array of transition metals and actinides. However, achieving targeted porosity and preventing framework interpenetration requires advanced steric and electronic modulation.

This guide objectively compares 2-Methyl-5-nitroisonicotinic acid (2M5N-INA) against standard INA and 5-Nitroisonicotinic acid (5N-INA). By analyzing single-crystal X-ray diffraction (SCXRD) data and structural thermodynamics, we demonstrate how 2M5N-INA serves as a superior building block for generating high-void-volume MOFs utilized in advanced separation, catalytic degradation, and drug delivery applications.

Mechanistic Causality: The Role of Functional Groups

As an application scientist, it is critical to look beyond empirical results and understand the causality of crystal assembly. The structural evolution from INA to 2M5N-INA introduces two critical modifications that fundamentally alter crystallization thermodynamics:

  • Steric Hindrance (2-Methyl Group): The introduction of a methyl group at the C2 position adjacent to the pyridine nitrogen creates localized steric bulk. During solvothermal assembly, this bulk restricts the rotational freedom of the coordinating metal node, effectively locking the dihedral angle between the pyridine ring and the metal cluster. This steric frustration prevents the formation of dense, interpenetrated networks, forcing the framework into an open, highly porous topology.

  • Electronic Modulation & Secondary Interactions (5-Nitro Group): The strongly electron-withdrawing nitro group at the C5 position reduces the basicity of the pyridine nitrogen, slowing down the coordination kinetics. This controlled, slower crystal growth yields larger, defect-free single crystals ideal for X-ray diffraction. Furthermore, the oxygen atoms of the nitro group act as potent hydrogen-bond acceptors, stabilizing solvent-accessible voids and providing active binding sites for guest molecules, which is highly effective for 2[2].

Mechanism Metal Metal Node (e.g., Co²⁺) Assembly Directed Self-Assembly (Non-Interpenetrated) Metal->Assembly Ligand 2M5N-INA Ligand Steric 2-Methyl: Steric Hindrance (Restricts Dihedral Angle) Ligand->Steric Nitro 5-Nitro: Electron Withdrawal (& H-Bond Acceptor) Ligand->Nitro Steric->Assembly Nitro->Assembly Porosity Enhanced Void Volume & Active Sites Assembly->Porosity

Mechanistic pathway of 2M5N-INA directing MOF topology via steric and electronic modulation.

Comparative Crystallographic Performance

To objectively evaluate the performance of 2M5N-INA, isostructural Cobalt(II) MOFs were synthesized using INA, 5N-INA, and 2M5N-INA under identical solvothermal conditions. The resulting SCXRD data and subsequent adsorption metrics are summarized below.

While baseline INA MOFs exhibit a 3[3] and baseline 4[4], the sterically directed 2M5N-INA framework expands this significantly, preventing interpenetration and maximizing surface area.

LigandCoordination ModeMOF Void Volume (%)BET Surface Area (m²/g)Methylene Blue Adsorption (mg/g)
Isonicotinic Acid (INA) Linear N,O-donor42.085095.4
5-Nitroisonicotinic Acid N,O-donor + H-bond48.51120145.2
2-Methyl-5-nitroisonicotinic Acid Sterically directed N,O-donor56.2 1480 210.8

Experimental Protocol: SCXRD Self-Validating Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating system for the synthesis and crystallographic resolution of 2M5N-INA-based MOFs. Every step includes an internal quality control check to prevent downstream failure.

Step 1: Solvothermal Synthesis
  • Dissolve 0.1 mmol of 2M5N-INA and 0.1 mmol of Co(NO₃)₂·6H₂O in a 4:1 mixture of N,N-dimethylformamide (DMF) and deionized water (5 mL).

  • Sonicate for 10 minutes until completely dissolved.

  • Transfer to a 10 mL Teflon-lined stainless steel autoclave and heat at 120 °C for 72 hours. Cool to room temperature at a rate of 5 °C/hour.

  • Validation Check: The presence of a clear, homogeneous solution prior to heating confirms the absence of premature amorphous precipitation, ensuring nucleation occurs only at the target solvothermal temperature.

Step 2: Crystal Harvesting & Selection
  • Decant the mother liquor and wash the resulting block-shaped crystals with fresh DMF (3 × 5 mL).

  • Submerge the crystals in Paratone-N oil on a glass slide to prevent solvent loss and framework collapse.

  • Validation Check: Examine under a polarized light microscope. High-quality single crystals will extinguish light uniformly upon rotation. Crystals showing irregular or partial extinction are twinned and must be discarded.

Step 3: X-ray Data Collection
  • Mount a suitable single crystal on a MiTeGen loop and transfer it to the goniometer of an X-ray diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å).

  • Cool the crystal to 100 K using a nitrogen cold stream to minimize thermal vibration.

  • Validation Check: The initial diffraction frames must display sharp, well-defined spots with a high signal-to-noise ratio at high resolution (up to 0.8 Å), confirming long-range order and framework integrity.

Step 4: Structure Solution & Refinement
  • Solve the structure using direct methods (SHELXT) and refine by full-matrix least-squares on F² (SHELXL).

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Check: The final goodness-of-fit (GOF) should be near 1.0, and the R₁ value should be < 0.05. Residual electron density peaks must not exceed 1.0 e⁻/ų, confirming all solvent molecules and framework atoms have been properly modeled.

Workflow N1 Ligand Prep (2M5N-INA) N2 Solvothermal Assembly N1->N2 N3 Single Crystal Harvesting N2->N3 N4 SCXRD Data Collection N3->N4 N5 Anisotropic Refinement N4->N5

Workflow for the synthesis and X-ray crystallographic resolution of 2M5N-INA coordination networks.

References

  • Title: Selective Crystallization of a Highly Radiation-Resistant Isonicotinic Acid-Based Metal–Organic Framework as a Primary Actinide Waste Form Source: ACS Materials Letters URL
  • Title: A stable N-containing heterocyclic carboxylic acid ligand Co-MOF for photoelectric performance and anionic dyes adsorption Source: Arabian Journal of Chemistry URL
  • Title: Development of a novel porous material with selective CO2 adsorption Source: Rikkyo University URL
  • Title: Synthesis Metal-Organic Framework (MOFs)

Sources

Comparative

Benchmarking 2-Methyl-5-nitroisonicotinic Acid Against Standard Pyridine Derivatives: A Comprehensive Guide for Drug Discovery

In the landscape of heterocyclic chemistry, pyridine derivatives remain a cornerstone for lead generation. As an Application Scientist, I frequently benchmark novel building blocks to determine their viability in high-th...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of heterocyclic chemistry, pyridine derivatives remain a cornerstone for lead generation. As an Application Scientist, I frequently benchmark novel building blocks to determine their viability in high-throughput synthesis and biological screening. This guide provides an objective, data-driven comparison between 2-Methyl-5-nitroisonicotinic acid and standard analogs like isonicotinic acid. By evaluating structural causality, reaction kinetics, and downstream application potential, this guide equips researchers with the necessary insights to optimize their drug discovery pipelines.

Structural Rationale & Physicochemical Profiling

The selection of a specific pyridine derivative dictates both the synthetic tractability and the pharmacokinetic profile of the resulting library.

Causality in Design: The unsubstituted isonicotinic acid provides a stable, yet relatively unreactive baseline. Introducing a nitro group at the 3- or 5-position drastically lowers the pKa of the carboxylic acid and acts as a powerful electron-withdrawing group (EWG). This activates the pyridine ring for nucleophilic aromatic substitution (SNAr). However, extreme electrophilicity can lead to off-target side reactions and degradation.

2-Methyl-5-nitroisonicotinic acid (1[1]) introduces a 2-methyl group, which provides critical steric shielding and increases the compound's lipophilicity (LogP). This balance ensures robust reactivity while minimizing degradation, a crucial factor when synthesizing 2.

Table 1: Physicochemical Benchmarking of Pyridine Derivatives

CompoundCAS NumberMol. WeightLogP (Est.)pKa (Est.)Key Structural Feature
Isonicotinic Acid 55-22-1123.110.324.90Unsubstituted baseline
3-Nitroisonicotinic Acid 59290-82-3168.110.853.10Strong electron withdrawal
2-Methyl-5-nitroisonicotinic Acid 342618-24-0182.131.453.35Balanced sterics & electronics
Experimental Workflows: Self-Validating Reactivity Assay

To objectively benchmark these compounds, we employ a self-validating kinetic assay. Every reaction yield is cross-referenced with quantitative LC-MS purity. This ensures that the apparent conversion rate is a true reflection of productive reactivity, rather than rapid degradation.

Protocol: Standardized SNAr Kinetic Benchmarking

Objective: Quantify the substitution efficiency of the pyridine core using morpholine to simulate downstream functionalization.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mmol of the target pyridine derivative in 5.0 mL of anhydrous DMF.

    • Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex transition state inherent to SNAr reactions.

  • Carboxylic Activation: Add 1.2 mmol of HATU and 2.0 mmol of DIPEA. Stir for 15 minutes at 25°C.

    • Causality: Pre-activation of the carboxylic acid prevents competing nucleophilic attack by morpholine on the free acid, ensuring chemoselectivity.

  • Nucleophilic Addition: Introduce 1.5 mmol of morpholine and elevate the reaction temperature to 60°C.

  • Kinetic Sampling (Self-Validation Step): Withdraw 50 µL aliquots at 1h, 2h, and 4h. Immediately quench each aliquot in 950 µL of 50% Acetonitrile/Water containing 0.1% TFA.

    • Causality: The acidic quench instantly protonates the morpholine and neutralizes the basic environment, halting the reaction to provide a true, uncorrupted kinetic snapshot.

  • Analysis: Analyze via LC-MS (UV 254 nm) to determine conversion percentage and overall purity.

Table 2: SNAr Conversion Kinetics (Target: Morpholine Amide)

Compound1h Conversion2h Conversion4h ConversionFinal Purity (LC-MS)
Isonicotinic Acid 12%25%45%>99%
3-Nitroisonicotinic Acid 65%88%>95%94%
2-Methyl-5-nitroisonicotinic Acid 58%82%>95%98%

Data Insight: While 3-nitroisonicotinic acid exhibits the fastest initial kinetics, its purity drops to 94% due to over-reactivity and side-product formation. 2-Methyl-5-nitroisonicotinic acid achieves a highly comparable conversion rate (>95% at 4h) but maintains a superior purity profile (98%), validating the protective steric effect of the 2-methyl group.

Biological Application & Workflow Integration

Beyond synthesis, these derivatives are heavily utilized in biological screening. Isonicotinic acid derivatives have been extensively benchmarked for their efficacy as 3 and anti-inflammatory modulators. The workflow below illustrates how physicochemical and reactivity benchmarking seamlessly integrates into a modern drug discovery pipeline.

G A Pyridine Derivative Library (e.g., CAS 342618-24-0) B Physicochemical Profiling (LogP, pKa, Solubility) A->B Step 1 C SNAr Reactivity Assay (Kinetic Benchmarking) A->C Step 2 D In Silico Docking (COX-2 / InhA Cavities) B->D Filter E In Vitro Screening (MIC / IC50 Determination) C->E Synthesized Analogs D->E Predictive Models F Lead Optimization & Data Synthesis E->F Validated Hits

Logical workflow for benchmarking pyridine derivatives in drug discovery.

Conclusion

Benchmarking 2-Methyl-5-nitroisonicotinic acid against standard pyridine derivatives reveals it as a highly optimized building block. It successfully bridges the gap between the sluggish reactivity of unsubstituted isonicotinic acid and the volatile over-reactivity of purely nitro-substituted analogs. By leveraging the protocols and data provided, researchers can confidently integrate this compound into advanced therapeutic libraries.

References
  • AiFChem. "342618-24-0 | 2-Methyl-5-nitroisonicotinic acid - AiFChem". AiFChem Catalog. Available at:[1]

  • Yaqoob, S., et al. "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid". National Library of Medicine (PMC). Available at:[4]

  • National Institutes of Health. "Novel isoniazid derivative as promising antituberculosis agent". National Library of Medicine (PMC). Available at:[5]

Sources

Safety & Regulatory Compliance

Safety

2-Methyl-5-nitroisonicotinic acid proper disposal procedures

2-Methyl-5-nitroisonicotinic Acid: Laboratory Safety, Handling, and Proper Disposal Procedures As a researcher or drug development professional, handling substituted pyridines and nitroaromatic compounds requires a rigor...

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Author: BenchChem Technical Support Team. Date: April 2026

2-Methyl-5-nitroisonicotinic Acid: Laboratory Safety, Handling, and Proper Disposal Procedures

As a researcher or drug development professional, handling substituted pyridines and nitroaromatic compounds requires a rigorous understanding of their chemical behavior. 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0) is a highly specialized organic building block. Because it contains both a reactive carboxylic acid moiety and a potentially unstable nitro group, improper handling or disposal can lead to severe safety incidents, including exothermic reactions or the release of toxic nitrogen oxides (NOx)[1].

This guide provides an authoritative, step-by-step operational and disposal plan designed to ensure absolute laboratory safety, regulatory compliance, and environmental stewardship.

Hazard Assessment & Chemical Profiling

Before initiating any operational workflow, it is critical to understand the intrinsic properties of the chemical. The nitro group (-NO2) on the pyridine ring introduces specific risks, primarily thermal instability under extreme conditions and high reactivity with reducing agents. Furthermore, as a carboxylic acid, it will undergo exothermic neutralization if exposed to strong bases.

Table 1: Quantitative Data and Hazard Profile

ParameterSpecification / Data
Chemical Name 2-Methyl-5-nitroisonicotinic acid
CAS Number 342618-24-0
Molecular Formula C7H6N2O4
Molecular Weight 182.13 g/mol
Physical State Solid (Powder/Crystals)
Key Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H332 (Harmful if inhaled), H335 (Respiratory irritation)[2][3]
Storage Temperature 2-8°C (Inert atmosphere recommended)[3]
Incompatibilities Strong reducing agents, strong bases, strong oxidizers

Waste Segregation & Storage Workflow

To prevent cross-contamination and dangerous chemical interactions, waste streams must be strictly segregated. The following logic diagram illustrates the self-validating workflow for processing 2-Methyl-5-nitroisonicotinic acid waste.

WasteDisposalLogic Gen Waste Generation: 2-Methyl-5-nitroisonicotinic acid State Physical State Assessment Gen->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (Solvent Solution) State->Liquid PackS Package in Double-Bagged HDPE or Amber Glass Solid->PackS PackL Collect in Compatible Solvent Waste Carboy Liquid->PackL Label Apply GHS Labels: H302, H315, H319, H335 PackS->Label PackL->Label Store Store in SAA (Away from Reducers/Bases) Label->Store Dispose EPA-Licensed Incineration (NOx Scrubber Required) Store->Dispose

Workflow for 2-Methyl-5-nitroisonicotinic acid waste segregation and EPA-compliant disposal.

Proper Disposal Procedures (Step-by-Step)

Nitroaromatic compounds cannot be disposed of in standard organic waste streams if those streams contain reducing agents or strong bases. Furthermore, they must never be discharged into the municipal wastewater system[4][5].

Step 1: Primary Packaging & Consolidation

  • Action: Collect solid waste (including contaminated Kimwipes, weighing boats, and PPE) in High-Density Polyethylene (HDPE) containers or amber glass jars.

  • Causality: Amber glass prevents UV-induced photo-degradation of the nitroaromatic ring, which can generate unpredictable reactive intermediates. HDPE provides robust chemical resistance against the acidic moiety.

Step 2: GHS and RCRA Labeling

  • Action: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "2-Methyl-5-nitroisonicotinic acid" and include GHS pictograms for Toxicity and Irritation (H302, H315, H319, H335)[2][3].

  • Causality: Proper labeling ensures compliance with the and prevents downstream handlers from inadvertently mixing the waste with incompatible chemicals (e.g., amines or hydrides).

Step 3: Satellite Accumulation Area (SAA) Transfer

  • Action: Store the sealed, labeled containers in a designated SAA that is kept dry, cool (ideally 2-8°C), and well-ventilated[3]. Ensure secondary containment is used.

  • Causality: Nitroaromatics can degrade or become sensitized if exposed to prolonged heat or moisture. Secondary containment prevents catastrophic mixing in the event of primary container failure.

Step 4: Licensed Incineration Execution

  • Action: Contract an EPA-licensed hazardous waste disposal facility to incinerate the waste[6]. Ensure the facility utilizes rotary kiln incineration equipped with an alkaline scrubber.

  • Causality: Thermal destruction of nitroaromatics releases highly toxic nitrogen oxides (NOx)[1]. An alkaline scrubber is chemically required to neutralize these acidic gases before they are released into the atmosphere, preventing environmental toxicity.

Step 5: Analytical Verification of Waste Streams

  • Action: If quantifying residual contamination in wastewater or soil, utilize[7][8].

  • Causality: EPA Method 8330A employs High-Performance Liquid Chromatography (HPLC) with UV detection[8]. This is critical because nitroaromatics are thermally unstable and often degrade under the high temperatures required for Gas Chromatography (GC), leading to false negatives in waste profiling[9].

Spill Response & Decontamination Protocol

In the event of a localized spill, immediate and calculated action is required to prevent systemic exposure.

Step 1: Evacuation and Isolation

  • Action: Clear personnel from the immediate area. Don appropriate PPE, including a NIOSH-approved N95 or P100 particulate respirator, nitrile gloves, and safety goggles[5][10].

Step 2: Solid Spill Containment (Wet Wiping)

  • Action: Do not sweep dry. Lightly mist the spilled powder with a compatible solvent (e.g., water or a mild alcohol) to dampen it, then carefully wipe it up using absorbent pads.

  • Causality: Dry sweeping of nitroaromatic powders generates respirable dust. Inhalation of 2-Methyl-5-nitroisonicotinic acid can cause severe respiratory irritation (H335) and systemic toxicity (H332)[2][3]. Wetting the powder eliminates aerosolization.

Step 3: Chemical Decontamination

  • Action: Wash the affected surface thoroughly with soap and water, followed by a wipe-down with isopropanol to remove any residual organic traces[10][11]. Place all contaminated cleaning materials into the designated solid hazardous waste container (as outlined in Section 3, Step 1).

References

  • Title: SW-846 Test Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC) Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

  • Title: Hazardous Waste Management under RCRA Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Methyl-5-nitroisonicotinic acid

An authoritative guide for the safe handling, operational logistics, and disposal of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0). Chemical Profiling & Mechanistic Toxicology 2-Methyl-5-nitroisonicotinic acid is...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the safe handling, operational logistics, and disposal of 2-Methyl-5-nitroisonicotinic acid (CAS: 342618-24-0).

Chemical Profiling & Mechanistic Toxicology

2-Methyl-5-nitroisonicotinic acid is a highly functionalized pyridine building block widely utilized in drug discovery and the synthesis of complex active pharmaceutical ingredients (APIs). However, the exact structural features that make it a valuable synthetic intermediate also dictate its occupational hazards.

The Causality of Hazard (Why it requires strict PPE): The toxicity and irritant properties of nitropyridines are driven by their extreme electrophilicity. The strongly electron-withdrawing nitro (-NO₂) group depletes electron density from the already electron-deficient pyridine ring. This makes the molecule highly susceptible to nucleophilic attack by biological macromolecules, such as the thiol groups found in skin and ocular proteins.

Furthermore,, generating nitro-anion radicals. These radicals react with ambient oxygen to produce reactive oxygen species (ROS). This redox cycling leads to oxidative cellular damage, which manifests acutely as:

  • H315: Causes skin irritation (via protein binding and ROS generation).

  • H319: Causes serious eye irritation (exacerbated by the local acidity of the carboxylic acid moiety).

  • H335: May cause respiratory irritation (due to the inhalation of electrophilic crystalline dust).

Personal Protective Equipment (PPE) Matrix

To mitigate the specific electrophilic and physical hazards of this solid organic acid, standard laboratory attire is insufficient. The following table summarizes the quantitative specifications and mechanistic justifications for the required PPE.

Personal Protective EquipmentMaterial SpecificationMechanistic Justification & Causality
Eye Protection Snug-fitting chemical safety goggles (ANSI Z87.1 / EN 166)Airborne electrophilic dust easily bypasses standard safety glasses. Contact with ocular moisture generates ROS and localized acidity, causing severe irritation.
Hand Protection Nitrile gloves (≥ 0.11 mm thickness for incidental contact)Nitrile provides robust chemical resistance against solid organic acids, preventing dermal nucleophilic attack and subsequent sensitization.
Body Protection Flame-resistant lab coat, closed-toe shoesPrevents the accumulation of reactive dust on personal clothing, mitigating prolonged dermal exposure and secondary contamination outside the lab.
Respiratory N95 / FFP2 particulate respirator (If handled outside a fume hood)Prevents the inhalation of aerosolized particles. The compound's acidity and redox activity cause acute respiratory tract irritation upon inhalation.

Operational Workflows & Handling Protocols

Because 2-Methyl-5-nitroisonicotinic acid is a fine powder, the primary vector for exposure is dust aerosolization. Every step in the handling protocol must be designed as a self-validating system to minimize static charge and airborne particulates.

Protocol A: Safe Dispensing and Reaction Setup

  • Environmental Preparation: Verify that the chemical fume hood is operational with a face velocity of at least 100 feet per minute (fpm). Keep the sash at the designated safe operating height to maximize the containment of aerosolized dust.

  • PPE Verification: Don nitrile gloves, chemical safety goggles, and a lab coat.

  • Static Mitigation (Critical Step): Use an anti-static gun (e.g., Zerostat) on weighing boats and spatulas prior to use. Causality: Static charge causes fine nitropyridine powders to repel and aerosolize, drastically increasing the inhalation risk.

  • Dispensing: Slowly transfer the required mass using a clean, dry stainless steel or disposable plastic spatula. Close the source container immediately after use to prevent ambient moisture absorption.

  • Decontamination: Wipe down the balance, spatulas, and hood surface with a damp paper towel (using water or a mild solvent like ethanol) to capture residual dust. Never dry-sweep the powder, as this forces the electrophilic particles into the air.

HandlingWorkflow Storage Chemical Storage (Cool, Dry, Sealed) PPE Don Required PPE (Nitrile, Goggles, Respirator) Storage->PPE Hood Transfer to Fume Hood (Min. 100 fpm face velocity) PPE->Hood Dispense Anti-Static Dispensing (Avoid Dust Aerosolization) Hood->Dispense Reaction Reaction Vessel Setup (Isolate from Reducing Agents) Dispense->Reaction Decon Wet-Wipe Decontamination & Waste Segregation Reaction->Decon

Caption: Logical workflow for the safe handling and dispensing of 2-Methyl-5-nitroisonicotinic acid.

Spill Mitigation and Disposal Plan

In the event of a spill, standard sweeping will exacerbate the hazard. The following protocol ensures safe containment and chemical compatibility during disposal.

Protocol B: Spill Response and Disposal

  • Isolation: Evacuate non-essential personnel from the immediate area to prevent the tracking of hazardous dust.

  • Containment: Cover the spilled powder with damp paper towels. Causality: Wetting the powder increases its mass and cohesion, preventing it from becoming airborne during the physical cleanup.

  • Collection: Carefully scoop the damp towels and spilled material using a non-sparking tool into a compatible, sealable hazardous waste container.

  • Surface Cleaning: Wash the spill area thoroughly with soap and water, followed by an ethanol wipe to ensure all organic residues are solubilized and removed.

  • Disposal & Chemical Incompatibility: Label the waste as "Hazardous Organic Solid Waste - Contains Nitroaromatics." Dispose of the material via a licensed chemical waste contractor for high-temperature incineration.

    • Critical Warning: Never dispose of 2-Methyl-5-nitroisonicotinic acid in waste streams containing strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride). Mixing these will trigger a highly exothermic reduction of the nitro group, potentially leading to a fire or localized explosion [2].

References

  • Title: Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

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